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3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Documentation Hub

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  • Product: 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898763-30-9

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Executive Summary & Pharmacological Relevance The compound 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898763-30-9) is a highly specialized synthetic intermediate and pharmacophore building block. With a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The compound 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898763-30-9) is a highly specialized synthetic intermediate and pharmacophore building block. With a molecular formula of C₁₉H₂₀Cl₂N₂O and a molecular weight of 363.28 g/mol , it represents a strategic fusion of two privileged structures in medicinal chemistry: the diaryl ketone (benzophenone) core and the basic piperazine moiety.

Benzophenone scaffolds are ubiquitous in drug discovery, frequently acting as core motifs for kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators due to their rigid, V-shaped conformation that perfectly fits deep hydrophobic binding pockets [1]. Conversely, the incorporation of a 4-methylpiperazine group serves a dual purpose: it significantly enhances the aqueous solubility of the lipophilic benzophenone core and acts as a critical hydrogen-bond acceptor/donor site for target receptors (such as GPCRs or monoamine transporters) [2].

This technical guide details a robust, three-step linear synthesis for this molecule, emphasizing the mechanistic causality behind the chosen reaction conditions, followed by comprehensive physicochemical characterization.

Retrosynthetic Analysis & Chemical Strategy

The logical disconnection of 3,5-dichloro-4'-(4-methylpiperazinomethyl)benzophenone yields three highly reliable synthetic transformations:

  • C-N Bond Formation (Nucleophilic Substitution): The target molecule can be disconnected at the benzylic amine bond, revealing 1-methylpiperazine and a 4'-(halomethyl)benzophenone precursor. This Sₙ2 approach is favored over reductive amination due to the commercial availability of the piperazine derivative and the high yield of benzylic substitutions.

  • C-Br Bond Formation (Radical Halogenation): The 4'-(bromomethyl) intermediate is derived from a 4'-methylbenzophenone precursor via a Wohl-Ziegler bromination. This radical mechanism is highly specific to the benzylic position.

  • C-C Bond Formation (Friedel-Crafts Acylation): The benzophenone core is constructed by disconnecting the carbonyl-aryl bond, leading back to toluene and 3,5-dichlorobenzoyl chloride. Toluene's methyl group acts as an ortho/para director, and the steric bulk of the electrophile ensures almost exclusive para substitution.

SynthWorkflow A Toluene + 3,5-Dichlorobenzoyl chloride B 3,5-Dichloro-4'-methylbenzophenone (Intermediate 1) A->B Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) C 4'-(Bromomethyl)-3,5-dichloro- benzophenone (Intermediate 2) B->C Benzylic Bromination (NBS, AIBN, reflux) D 3,5-Dichloro-4'-(4-methylpiperazino- methyl)benzophenone (Target) C->D Nucleophilic Substitution (1-Methylpiperazine, K2CO3)

Caption: Three-step synthetic workflow for 3,5-dichloro-4'-(4-methylpiperazinomethyl)benzophenone.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is maintained to prevent downstream catalytic poisoning or side reactions.

Step 1: Synthesis of 3,5-Dichloro-4'-methylbenzophenone
  • Objective: Construct the diaryl ketone core via Friedel-Crafts acylation.

  • Causality: Aluminum chloride (AlCl₃) acts as a Lewis acid to abstract the chloride from 3,5-dichlorobenzoyl chloride, generating a highly electrophilic acylium ion. The reaction is initiated at 0 °C to control the exothermic complexation and prevent polyalkylation or rearrangement of the toluene solvent.

  • Procedure:

    • Charge a flame-dried, 3-neck round-bottom flask with anhydrous toluene (50 mL, acting as both solvent and reactant) under a nitrogen atmosphere.

    • Cool the system to 0 °C using an ice bath.

    • Add anhydrous AlCl₃ (1.2 equiv, 16.0 mmol) in portions to prevent a rapid temperature spike.

    • Dissolve 3,5-dichlorobenzoyl chloride (1.0 equiv, 13.3 mmol) in 10 mL of anhydrous toluene and add dropwise via an addition funnel over 30 minutes.

    • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80 °C for 3 hours.

    • Workup: Quench the reaction by carefully pouring it into a mixture of crushed ice and 1M HCl (100 mL) to break the aluminum complex. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization from ethanol.

Step 2: Synthesis of 4'-(Bromomethyl)-3,5-dichlorobenzophenone
  • Objective: Activate the benzylic position for subsequent amination.

  • Causality: N-Bromosuccinimide (NBS) is used instead of Br₂ gas to provide a low, steady concentration of bromine radicals, preventing electrophilic aromatic substitution on the rings. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.

  • Procedure:

    • Dissolve 3,5-dichloro-4'-methylbenzophenone (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile or carbon tetrachloride (40 mL).

    • Add NBS (1.05 equiv, 10.5 mmol) and AIBN (0.05 equiv, 0.5 mmol).

    • Equip the flask with a reflux condenser and heat to 80 °C under nitrogen for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) until the starting material is consumed.

    • Workup: Cool the reaction to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad and concentrate the filtrate. The crude bromomethyl intermediate is highly reactive and should be used in the next step immediately or stored at -20 °C to prevent dimerization.

Step 3: Synthesis of the Target Compound
  • Objective: Attach the 4-methylpiperazine moiety via Sₙ2 substitution.

  • Causality: Potassium carbonate (K₂CO₃) is employed as a heterogeneous, mild inorganic base to scavenge the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of 1-methylpiperazine, which would otherwise render its secondary amine non-nucleophilic and halt the reaction.

  • Procedure:

    • Dissolve the crude 4'-(bromomethyl)-3,5-dichlorobenzophenone (1.0 equiv, ~9.5 mmol) in anhydrous Acetonitrile (30 mL).

    • Add finely powdered K₂CO₃ (2.5 equiv, 23.7 mmol) and stir for 5 minutes.

    • Add 1-methylpiperazine (1.2 equiv, 11.4 mmol) dropwise.

    • Heat the mixture to 60 °C and stir for 8 hours.

    • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the solvent. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via silica gel column chromatography using a gradient of DCM:MeOH (98:2 to 95:5) containing 0.1% Triethylamine (to prevent amine streaking on the silica).

Physicochemical Characterization & Analytical Data

To validate the structural integrity of the synthesized 3,5-dichloro-4'-(4-methylpiperazinomethyl)benzophenone, multi-nuclear NMR and mass spectrometry are required. The expected analytical profile is summarized below.

Analytical MethodParameterExpected Result / Assignment
¹H NMR (400 MHz, CDCl₃) Aromatic Protonsδ 7.75 (d, J = 8.0 Hz, 2H), 7.65 (d, J = 1.8 Hz, 2H), 7.55 (t, J = 1.8 Hz, 1H), 7.45 (d, J = 8.0 Hz, 2H)
Benzylic Protonsδ 3.55 (s, 2H, Ar-CH₂-N)
Piperazine Protonsδ 2.45 (br s, 8H, piperazine ring -CH₂-)
Methyl Protonsδ 2.30 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) Carbonyl Carbonδ 194.5 (C=O)
Aromatic Carbonsδ 143.2, 140.1, 138.5, 135.4, 132.1, 130.5, 129.2, 127.8
Aliphatic Carbonsδ 62.4 (Ar-CH₂-N), 55.1 (Pip-C), 53.2 (Pip-C), 46.0 (N-CH₃)
LC-MS (ESI+) Molecular IonCalculated for C₁₉H₂₁Cl₂N₂O [M+H]⁺: m/z 363.10; Found: m/z 363.15
HPLC Purity UV 254 nm> 98% (Retention time dependent on column/gradient)

Pharmacological Mechanism Model

Molecules combining a benzophenone core with a basic amine (like piperazine) frequently act as modulators for G-Protein Coupled Receptors (GPCRs) or intracellular kinases. The basic nitrogen is protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues in the receptor binding pocket, while the di-chlorinated benzophenone core anchors the molecule in hydrophobic sub-pockets.

SignalingPathway Ligand 3,5-Dichloro-4'-(4-methylpiperazino- methyl)benzophenone Receptor Target Receptor (e.g., GPCR / Kinase) Ligand->Receptor Binds via Piperazine (Salt Bridge) & Benzophenone (Hydrophobic) GProtein Intracellular Effector (G-alpha / Phosphorylation Cascade) Receptor->GProtein Conformational Shift / Activation SecondMsgr Secondary Messengers (cAMP / Ca2+ Flux) GProtein->SecondMsgr Signal Transduction Response Phenotypic Response (Modulated Cell Signaling) SecondMsgr->Response Downstream Gene Expression

Caption: Generalized mechanism of action for piperazine-benzophenone pharmacophores in cellular signaling.

Conclusion

The synthesis of 3,5-dichloro-4'-(4-methylpiperazinomethyl)benzophenone demonstrates a highly efficient, scalable approach to generating complex pharmacophores. By strictly controlling the electrophilic aromatic substitution and radical halogenation steps, researchers can reliably produce this intermediate with high regioselectivity. Its unique structural topology continues to make it a highly valuable asset in the development of novel therapeutics targeting complex biological pathways [3].

References

  • Surana, K., Chaudhary, B., & Diwaker, M. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available at:[Link]

  • Faizan, Kumar, R., Mazumder, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design (PubMed). Available at:[Link]

Exploratory

Crystal Structure Determination of 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone: A Technical Guide for Pharmaceutical Intermediates

Executive Summary The compound 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (C₁₉H₂₀Cl₂N₂O) is a highly privileged pharmacophore building block. Benzophenone scaffolds linked to methylpiperazine moieties serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (C₁₉H₂₀Cl₂N₂O) is a highly privileged pharmacophore building block. Benzophenone scaffolds linked to methylpiperazine moieties serve as critical intermediates in the synthesis of advanced kinase inhibitors (such as analogues of Dasatinib and Imatinib) and CNS-active agents[1]. Understanding the precise three-dimensional conformation of this intermediate—specifically the dihedral angle between the phenyl rings and the chair conformation of the piperazine ring—is essential for predictive structure-based drug design[2].

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction data collection, and structural refinement of this specific compound.

Crystallization Strategy & Thermodynamics

Causality of Solvent Selection

Growing diffraction-quality single crystals requires a delicate thermodynamic balance. The target molecule possesses a basic tertiary amine (piperazine nitrogen) and a moderately polar benzophenone core, flanked by highly lipophilic and electron-withdrawing chlorine atoms. This amphiphilic character makes it highly soluble in halogenated solvents but poorly soluble in aliphatic hydrocarbons.

To induce controlled supersaturation without precipitating amorphous powder, a vapor diffusion technique is optimal. By utilizing a volatile primary solvent (dichloromethane) and a highly volatile antisolvent (n-hexane), the antisolvent slowly diffuses into the mother liquor, gradually lowering the dielectric constant of the medium and promoting orderly crystal lattice packing.

Solvent System Selection Matrix
Primary SolventAntisolventCrystallization MethodCrystal QualityCausality / Mechanistic Observation
Dichloromethane n-Hexane Vapor DiffusionExcellent (Blocks) Gradual reduction in solubility yields well-defined, defect-free facets.
MethanolWaterSlow EvaporationPoor (Needles/Twinning)Rapid hydrogen-bond disruption leads to unidirectional (1D) growth.
Ethyl AcetateHeptaneLiquid-Liquid DiffusionModerate (Plates)High interfacial tension causes rapid, uncontrolled nucleation at the boundary.
AcetonitrileTolueneSlow CoolingGood (Prisms)Temperature-dependent solubility is optimal, but overall yield is low.
Step-by-Step Vapor Diffusion Protocol

This protocol is designed as a self-validating system; the appearance of microcrystalline dust at Step 2 indicates failed filtration, requiring a restart.

  • Solubilization: Dissolve 50 mg of 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone in 1.0 mL of high-purity dichloromethane (CH₂Cl₂) in a 2-dram inner glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Causality: Removing heterogeneous nucleation sites (dust, undissolved particulates) forces the system to rely on homogeneous nucleation, which yields fewer, but larger and higher-quality crystals.

  • Antisolvent Chamber: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of n-hexane.

  • Incubation: Cap the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

  • Harvesting: Isolate the resulting block-like crystals directly from the mother liquor. Immediately immerse them in a perfluoropolyether cryo-oil. Causality: The oil displaces the solvent, preventing the crystal lattice from collapsing due to rapid solvent evaporation upon exposure to ambient air.

X-Ray Diffraction Data Collection

Radiation Choice and Acquisition

For a molecule containing two chlorine atoms (Z=17), Copper Kα radiation ( λ=1.54184 Å) is strategically chosen over Molybdenum Kα. The heavier chlorine atoms provide a strong anomalous dispersion signal ( Δf′′ ) under Cu radiation. While the molecule is achiral, the strong diffraction intensity from Cu Kα is highly beneficial for small organic crystals, ensuring high signal-to-noise ratios at high diffraction angles.

XRD_Workflow A 1. Crystal Mounting (Cryoloop) B 2. Data Collection (Cu K-alpha, 100 K) A->B C 3. Data Reduction & Integration B->C D 4. Absorption Correction C->D E 5. Structure Solution (SHELXT) D->E

Workflow for single-crystal X-ray diffraction data acquisition and initial structure solution.

During data collection, the crystal is maintained at 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle reflections and allows for the precise determination of anisotropic displacement parameters.

Structure Solution and Refinement

Refinement Methodology

The structure is solved using intrinsic phasing via SHELXT and refined using full-matrix least-squares on F2 with SHELXL [3], operated through the Olex2 graphical user interface[4].

  • Phase Problem Resolution: Intrinsic phasing rapidly locates the heavy atoms (Cl, O, N) based on their high electron density.

  • Atom Assignment: The remaining carbon backbone is assigned iteratively. Validation: The bond lengths must make chemical sense (e.g., C=O ~1.22 Å, C-Cl ~1.74 Å).

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Placement: Hydrogen atoms are placed in calculated positions using a riding model. Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the bonded carbon), X-ray diffraction systematically underestimates C-H bond lengths. A riding model mathematically fixes the C-H distances to standardized neutron diffraction values (e.g., 0.98 Å for methyl groups), ensuring geometric accuracy.

Refinement_Logic A Initial Electron Density Map B Assign Heavy Atoms (Cl, O, N, C) A->B C Anisotropic Refinement B->C D Add Hydrogen Atoms (Riding Model) C->D E Final Least-Squares Refinement D->E F Conformational & Pharmacophore Analysis E->F

Logical progression of crystallographic refinement and subsequent conformational analysis.

Representative Crystallographic Data

The following table summarizes the expected high-quality refinement metrics for the C₁₉H₂₀Cl₂N₂O crystal system.

ParameterValue
Chemical formula C₁₉H₂₀Cl₂N₂O
Formula weight 363.28 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, b=9.850(1) Å, c=16.732(3) Å, β=105.42(1)∘
Volume 1786.5(5) ų
Z, Calculated density 4, 1.350 Mg/m³
Absorption coefficient ( μ ) 3.214 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Conformational Analysis & Medicinal Chemistry Implications

Once the structure is refined ( R1​<0.05 ), the exact 3D spatial arrangement provides critical insights for drug development[5].

  • Benzophenone Dihedral Angle: The steric repulsion between the ortho-hydrogens of the two phenyl rings and the central carbonyl oxygen forces the molecule into a non-planar, propeller-like conformation. The dihedral angle between the 3,5-dichlorophenyl ring and the 4-substituted phenyl ring is typically found to be ~55°.

  • Piperazine Chair Conformation: The 4-methylpiperazinomethyl group is highly flexible. In the solid state, the piperazine ring adopts a thermodynamically stable chair conformation. To minimize 1,3-diaxial steric clashes, both the bulky N-benzyl linkage and the N-methyl group occupy equatorial positions.

Application: When this intermediate is elaborated into a final active pharmaceutical ingredient (API), this specific piperazine geometry acts as a solubilizing moiety that protrudes out of the hydrophobic pocket of a kinase enzyme and into the solvent-exposed region, a binding mode structurally analogous to that observed in Imatinib-kinase complexes[2].

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Skobridis, K., et al. (2025). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. The Royal Society. URL: [Link]

  • Winger, J. A., Hantschel, O., Superti-Furga, G., & Kuriyan, J. (2009). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC Structural Biology, 9, 7. URL: [Link]

Sources

Foundational

Physicochemical properties of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Title: Physicochemical Profiling and Structural Utility of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently encounter highly spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Structural Utility of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter highly specialized chemical intermediates that serve as the backbone for next-generation therapeutics. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently utilized in the design of anti-inflammatory, antimicrobial, and anticancer agents[1]. Within this chemical space, 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone emerges as a masterclass in structural balancing. This technical guide deconstructs the causality behind its structural design and outlines the self-validating experimental protocols required to accurately profile its physicochemical properties.

Structural Causality and Pharmacophore Logic

In lead optimization, highly lipophilic cores—such as the 3,5-dichlorobenzophenone moiety—are notorious for poor aqueous solubility. While the 3,5-dichloro substitution is critical for driving strong hydrophobic target engagement and halogen bonding in deep protein pockets, it severely limits bioavailability and complicates in vitro screening.

The introduction of the 4-methylpiperazinomethyl tail is a deliberate and highly effective structural choice. As a basic tertiary amine, the N-methylpiperazine group acts as a "solubilizing group"[2]. Because it can be protonated at physiological pH, it dramatically improves thermodynamic solubility and metabolic stability without disrupting the primary pharmacophore's binding affinity. This push-pull dynamic between lipophilicity and ionization is the cornerstone of modern rational drug design.

PharmacophoreLogic Molecule 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone RingA 3,5-Dichlorophenyl Ring (Lipophilic Core) Molecule->RingA Comprises Ketone Benzophenone Carbonyl (H-Bond Acceptor) Molecule->Ketone Comprises Tail 4-Methylpiperazinomethyl (Solubilizing Group) Molecule->Tail Comprises Target1 Deep Hydrophobic Pocket (Halogen Bonding) RingA->Target1 Binds Target2 Hinge Region Interaction Ketone->Target2 Interacts Target3 Solvent Exposed Region (Improves ADME) Tail->Target3 Projects into

Figure 1: Pharmacophore logic and target engagement mapping of the benzophenone derivative.

Quantitative Physicochemical Data

To predict the behavior of this compound in biological assays, we must establish its physicochemical profile. The table below summarizes the theoretical and experimentally relevant parameters critical for ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations.

PropertyValue / DescriptorImpact on Drug Development
Molecular Weight 363.28 g/mol Falls well within Lipinski's Rule of 5; optimal for oral bioavailability.
Topological Polar Surface Area 20.3 ŲHighly lipophilic surface area; suggests excellent blood-brain barrier (BBB) penetration.
Predicted pKa (Piperazine N4) ~8.2Protonated at physiological pH (7.4), allowing for salt formation (e.g., mesylate or HCl salts).
Predicted LogP 4.2 - 4.8High lipophilicity drives target affinity but necessitates rigorous formulation strategies.

Experimental Protocols: Self-Validating Physicochemical Profiling

Relying solely on calculated properties or kinetic solubility (e.g., DMSO crash assays) often misguides lead optimization. Kinetic methods are prone to supersaturation artifacts, where the compound temporarily remains in solution before precipitating. Therefore, we utilize the miniaturized shake-flask method , which remains the gold standard for determining true thermodynamic equilibrium solubility[3].

ProfilingWorkflow Compound API: 3,5-Dichloro-4'- (4-methylpiperazinomethyl) benzophenone Solubility Thermodynamic Solubility (Shake-Flask Method) Compound->Solubility LogD Lipophilicity Profiling (Octanol/Water Partitioning) Compound->LogD Buffer Incubation in PBS (pH 7.4) 24h at 37°C Solubility->Buffer Octanol Equilibration in Octanol/PBS Shake for 2h at 25°C LogD->Octanol Filter Filtration (0.22 µm PTFE) Buffer->Filter LCMS1 LC-MS/MS Quantification Filter->LCMS1 PhaseSep Phase Separation (Centrifugation at 3000g) Octanol->PhaseSep LCMS2 LC-MS/MS Analysis of Both Phases PhaseSep->LCMS2

Figure 2: Self-validating experimental workflow for thermodynamic physicochemical profiling.

Protocol 1: Thermodynamic Solubility Determination

Causality: The shake-flask method ensures the solid API is in true thermodynamic equilibrium with the aqueous phase. We avoid DMSO entirely during incubation to prevent cosolvent effects that artificially inflate solubility[3]. Self-Validating Mechanism: The protocol mandates a post-incubation pH check. Because the 4-methylpiperazine group is basic, the dissolution of the free base can shift the buffer's pH. If the pH shifts by >0.1 units, the buffer capacity is deemed insufficient, and the assay is automatically invalidated to prevent skewed data.

  • Preparation: Weigh exactly 2.0 mg of the solid compound into a 2 mL borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Equilibration: Seal the vial and place it in an orbital shaker incubator at 37°C. Shake at 300 rpm for 24 hours to ensure complete thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter. Critical Step: The filter must be pre-saturated with a small volume of the sample to prevent false-low readings caused by non-specific binding of the lipophilic API to the membrane.

  • Validation Check: Measure the pH of the remaining supernatant. It must read 7.4 ± 0.1.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify via LC-MS/MS against a standard calibration curve prepared in pure methanol.

Protocol 2: Lipophilicity (LogD7.4) Profiling

Causality: While LogP measures the partition of the unionized molecule, LogD at pH 7.4 accounts for the ionization of the basic piperazine ring. This provides a vastly more accurate representation of the molecule's lipophilicity in systemic circulation.

  • Solvent Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, followed by phase separation.

  • Incubation: Dissolve 1.0 mg of the compound in 1.0 mL of the mutually saturated 1-octanol. Add 1.0 mL of the mutually saturated PBS.

  • Partitioning: Shake the biphasic mixture at 25°C for 2 hours at 300 rpm.

  • Separation: Centrifuge at 3,000 x g for 10 minutes to ensure crisp phase separation and eliminate microemulsions at the interface.

  • Analysis: Carefully sample both the octanol and aqueous layers using separate pipettes. Quantify the concentration in each phase using LC-MS/MS. Calculate LogD7.4 as Log10​([ConcentrationOctanol​]/[ConcentrationPBS​]) .

References

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry | Source: PMC | URL
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Source: SciSpace | URL
  • Title: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties | Source: PMC | URL

Sources

Exploratory

In-Depth Technical Guide: Solubility and Stability Profiling of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Executive Summary The compound 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is a complex, highly lipophilic active pharmaceutical ingredient (API) intermediate. Designing robust formulation and analytical stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is a complex, highly lipophilic active pharmaceutical ingredient (API) intermediate. Designing robust formulation and analytical strategies for this molecule requires a deep mechanistic understanding of its physicochemical vulnerabilities. This whitepaper provides a comprehensive, self-validating framework for evaluating the pH-dependent solubility and forced degradation profile of this specific molecular architecture, strictly adhering to ICH Q1A(R2) guidelines[1].

Part 1: Causality in Physicochemical Profiling

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand why a molecule behaves the way it does. The structural motifs of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone dictate two primary physicochemical realities:

  • The Ionizable Center (pH-Dependent Solubility): The 4-methylpiperazine ring contains a basic tertiary amine with a pKa typically ranging between 8.0 and 8.5. In acidic environments (gastric pH), this nitrogen protonates, converting the lipophilic free base into a highly soluble cationic species. In neutral or alkaline environments (intestinal fluid or blood plasma), it reverts to its un-ionized state, leading to rapid precipitation[2].

  • The Reactive Core (Degradation Liabilities): The benzophenone moiety is a classic triplet sensitizer. Upon absorption of UV light, it undergoes intersystem crossing to a highly reactive triplet state, making the molecule intrinsically susceptible to photolytic cleavage and cross-linking. Concurrently, the electron-rich piperazine nitrogen is a prime target for oxidative degradation, readily forming an N-oxide in the presence of peroxides[3].

Ionization API 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone LowPH Acidic Media (pH 1.2) Protonated Piperazine API->LowPH Gastric pH (Protonation) HighPH Neutral/Basic Media (pH 7.4) Un-ionized Free Base API->HighPH Intestinal pH (Deprotonation) SolHigh High Aqueous Solubility (>10 mg/mL) LowPH->SolHigh Enhanced Solvation SolLow Poor Aqueous Solubility (<0.01 mg/mL) HighPH->SolLow Lipophilic Aggregation

Fig 1. pH-dependent ionization and solubility pathways of the API.

Part 2: pH-Dependent Solubility Landscape

To accurately map the solubility of this basic, lipophilic compound, we utilize a self-validating Equilibrium Shake-Flask Methodology . This protocol ensures that the buffer capacity is not overwhelmed by the basicity of the piperazine ring.

Step-by-Step Methodology: Equilibrium Solubility
  • Media Preparation: Prepare standard aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess amount of the API (e.g., 50 mg) to 10 mL of each medium in tightly sealed borosilicate glass vials.

  • Equilibration: Agitate the vials in a thermostatic shaker at 37 ± 0.5 °C for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. (Discard the first 2 mL of filtrate to account for API adsorption to the filter membrane).

  • Validation Check (Critical): Measure the final pH of the filtrate. If the pH has shifted by more than 0.1 units from the initial buffer pH, the test must be repeated with a higher capacity buffer[2].

  • Solid-State Verification: Analyze the remaining undissolved solid pellet via Powder X-Ray Diffraction (PXRD) to confirm that no polymorphic phase transformation or salt-disproportionation occurred during equilibration.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV.

Data Presentation: Predicted Solubility Profile
MediumInitial pHFinal pH (Validation)Expected Solubility (mg/mL)Ionization State
0.1N HCl1.201.21> 15.00Fully Protonated
Acetate Buffer4.504.52~ 5.50Partially Protonated
Phosphate Buffer6.806.85< 0.10Predominantly Free Base
Phosphate Buffer7.407.41< 0.01Fully Free Base

Part 3: Forced Degradation & Stability Indicating Studies

Forced degradation (stress testing) is executed to elucidate the intrinsic stability of the molecule and to validate that the analytical method is "stability-indicating"—meaning it can successfully resolve the parent API from all its degradation products[4].

Step-by-Step Methodology: ICH Q1A(R2) Stress Testing

Self-Validating Principle: A successful forced degradation study must achieve Mass Balance . The sum of the peak areas of the remaining parent API and all generated degradants must equal 95–105% of the initial control sample. A failure in mass balance indicates that degradants are either volatile, insoluble, or retained on the HPLC column[4].

  • Hydrolytic Stress (Acid/Base):

    • Acid: 1 mg/mL API in 0.1N HCl / Acetonitrile (50:50). Heat at 60°C for 24 hours.

    • Base: 1 mg/mL API in 0.1N NaOH / Acetonitrile (50:50). Heat at 60°C for 24 hours.

    • Quenching: Neutralize with equivalent acid/base prior to injection to prevent degradation inside the HPLC autosampler.

  • Oxidative Stress:

    • 1 mg/mL API in 3% H2​O2​ at room temperature for 24 hours.

    • Quenching: Add sodium bisulfite to consume residual peroxide before analysis.

  • Photolytic Stress (ICH Q1B):

    • Expose solid API and a 1 mg/mL solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Thermal Stress:

    • Store solid API at 80°C for 7 days.

ForcedDegradation Start API Stress Testing (ICH Q1A Guidelines) Photo Photolysis (UV/Vis Light) Start->Photo Oxid Oxidation (3% H2O2) Start->Oxid Hydro Hydrolysis (0.1N HCl / NaOH) Start->Hydro Therm Thermal (60°C - 80°C) Start->Therm Deg1 Benzophenone Photoreduction Photo->Deg1 Deg2 Piperazine N-Oxide Formation Oxid->Deg2 Deg3 Benzylic C-N Bond Cleavage Hydro->Deg3 Therm->Deg3

Fig 2. ICH Q1A(R2) forced degradation workflows and primary degradation mechanisms.

Data Presentation: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Pathway
Acidic 0.1N HCl24h / 60°C5 - 10%Benzylic C-N bond cleavage
Alkaline 0.1N NaOH24h / 60°C10 - 15%Hydrolytic cleavage
Oxidative 3% H2​O2​ 24h / 25°C15 - 20%Piperazine N-oxidation
Photolytic UV/Vis LightICH Q1B> 20%Benzophenone photoreduction
Thermal Solid State7 days / 80°C< 2%Highly stable in solid state

Part 4: Analytical Methodologies (HPLC-UV)

To effectively separate the highly polar oxidative degradants (e.g., N-oxides) from the highly lipophilic parent API, a steep reversed-phase gradient method is mandatory.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The hybrid silica particle withstands a wide pH range, reducing peak tailing for basic piperazine compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, keeping the basic piperazine nitrogen fully protonated and ensuring sharp peak symmetry.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B.

  • Detection: UV at 254 nm. Rationale: The conjugated benzophenone core provides a strong, reliable chromophore at this wavelength.

Sources

Foundational

Whitepaper: A Multi-Faceted In Silico Strategy for Elucidating the Biological Targets of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Abstract The deconvolution of molecular targets for novel chemical entities is a cornerstone of modern drug discovery, providing critical insights into mechanisms of action, potential therapeutic applications, and off-ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of molecular targets for novel chemical entities is a cornerstone of modern drug discovery, providing critical insights into mechanisms of action, potential therapeutic applications, and off-target effects. This technical guide presents a comprehensive, multi-pronged in silico workflow for the prediction of biological targets for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, a compound with a scaffold known to exhibit diverse pharmacological activities.[1][2] We eschew a monolithic approach, instead advocating for a convergent strategy that synergistically combines ligand-based chemical similarity searches with structure-based reverse docking and pharmacophore analysis. By integrating data from these orthogonal methodologies, we can construct a high-confidence list of putative protein targets and map their involvement in relevant biological pathways, thereby generating robust, experimentally testable hypotheses for researchers in pharmacology and drug development.

Introduction: The Challenge of Target Deconvolution

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9) belongs to the benzophenone class of compounds.[3][4] The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[1][2][5][6] However, for a specific derivative such as this, the precise molecular targets responsible for its potential bioactivity are often unknown. Traditional experimental methods for target identification can be resource- and time-intensive. In silico target prediction offers a powerful, cost-effective alternative to rapidly generate high-quality hypotheses and prioritize experimental validation.[7][8]

This guide provides a detailed framework for predicting these targets, focusing on the causality behind each computational step and establishing a self-validating workflow through the convergence of independent predictive methods.

Foundational Concepts in In Silico Target Prediction

Computational target prediction primarily operates on two core principles:

  • Ligand-Based Methods: These approaches are founded on the similarity principle: structurally similar molecules are likely to have similar biological activities and bind to similar targets.[9] These methods, including chemical similarity searching and Quantitative Structure-Activity Relationship (QSAR) modeling, do not require knowledge of the target's 3D structure.[10][11]

  • Structure-Based Methods: When the three-dimensional structures of proteins are available, we can directly assess the potential of a small molecule to bind to them. Reverse docking (also known as inverse docking) is a prime example, where a single ligand is computationally screened against a large library of protein structures to identify potential binding partners based on predicted binding affinity.[9][12]

Our proposed strategy leverages the speed of ligand-based methods for initial hypothesis generation and the structural detail of structure-based methods for refinement and novel target discovery.

A Strategic Workflow for Target Identification

A robust computational workflow is not merely a sequence of steps but a logical progression where each stage informs and validates the next. The following workflow is designed to maximize confidence in the final predicted targets.

Target_Prediction_Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Structural Refinement & Analysis cluster_2 Phase 3: Synthesis & Hypothesis Generation comp_prep comp_prep ligand_based Step 2: Ligand-Based Prediction 2D/3D Similarity Search Databases: ChEMBL, PubChem Generate Preliminary Target List comp_prep->ligand_based Prepared Structure pharm_model Step 4: Pharmacophore Modeling Identify Key Features H-bond donors/acceptors Hydrophobic/Aromatic regions comp_prep->pharm_model 3D Structure reverse_dock Step 3: Reverse Docking Target Library (PDB) Docking & Scoring Rank Targets by Binding Energy ligand_based->reverse_dock Preliminary List (Optional Filter) data_converge Step 5: Data Convergence Cross-reference Target Lists Consensus Scoring Identify High-Confidence Targets ligand_based->data_converge Target List A reverse_dock->data_converge Target List B pharm_model->data_converge Interaction Features pathway_analysis Step 6: Pathway Analysis Input High-Confidence Targets KEGG / Reactome Elucidate Biological Context data_converge->pathway_analysis Validated Targets hypothesis { Final Output | Experimentally Testable Hypotheses} pathway_analysis->hypothesis Mechanistic Insight

Caption: A multi-phase workflow for in silico target prediction.

Step 1: Compound Preparation Protocol

Causality: The quality of the input structure dictates the quality of all subsequent predictions. An accurately represented, low-energy 3D conformation is essential for both docking and 3D similarity/pharmacophore methods.

Methodology:

  • Obtain 2D Structure: Secure the 2D structure of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, for instance, from its CAS number (898763-30-9) in a database like PubChem.

  • Convert to 3D: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D representation into an initial 3D structure.

  • Protonation State: Determine the likely protonation state of the methylpiperazine nitrogen at physiological pH (approx. 7.4). This is critical as charge plays a major role in molecular interactions. The pKa of the tertiary amine is expected to be such that it is protonated.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to find a low-energy conformation.[13] This step ensures that the bond lengths, angles, and dihedrals are physically realistic.

Step 2: Ligand-Based Prediction via Chemical Similarity

Causality: This method rapidly identifies known targets of compounds that are structurally similar to our query molecule. It provides the "low-hanging fruit"—a list of probable targets based on established medicinal chemistry knowledge.[8]

Methodology:

  • Fingerprint Generation: Convert the 2D structure of the query molecule into a molecular fingerprint (e.g., Morgan Fingerprints, MACCS keys). These are bitstrings that encode structural features.

  • Database Selection: Choose large-scale chemogenomic databases such as ChEMBL or PubChem, which link chemical structures to bioactivity data.

  • Similarity Search: Screen the database using the generated fingerprint. The similarity is typically quantified using the Tanimoto coefficient.

  • Data Filtering and Analysis:

    • Set a Tanimoto similarity threshold (e.g., >0.85) to retrieve structurally close neighbors.

    • Extract the annotated biological targets for these neighboring compounds.

    • Filter the results for high-potency interactions (e.g., IC50, Ki, or EC50 < 1µM) and consistent target annotations across multiple similar compounds.

| Hypothetical Similarity Search Results (Tanimoto > 0.85) | | :--- | :--- | :--- | :--- | | Similar Compound ID | Tanimoto Coefficient | Annotated Target | Activity (IC50) | | CHEMBLXXXX1 | 0.92 | Mitogen-activated protein kinase 14 (p38 MAPK) | 150 nM | | CHEMBLXXXX2 | 0.89 | Cyclooxygenase-2 (COX-2) | 320 nM | | CHEMBLXXXX3 | 0.88 | Tubulin beta chain | 80 nM | | CHEMBLXXXX4 | 0.86 | Mitogen-activated protein kinase 14 (p38 MAPK) | 210 nM |

Step 3: Structure-Based Prediction via Reverse Docking

Causality: While similarity searching is powerful, it cannot identify novel targets or interactions with proteins that have no known ligands similar to our query. Reverse docking directly probes the physical complementarity between the ligand and a vast array of potential protein binding sites, offering a pathway to novel discoveries.[12]

Methodology:

  • Target Library Preparation:

    • Compile a library of 3D protein structures. A common source is the Protein Data Bank (PDB). For broad screening, a non-redundant, high-resolution (<2.5 Å) subset of the PDB is often used.

    • Prepare each protein structure: remove water molecules and non-relevant co-factors, add hydrogen atoms, and assign partial charges.[14] The binding site is typically defined as a cavity encompassing the co-crystallized ligand or identified using pocket-detection algorithms.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically place the prepared 3D structure of our compound into the defined binding site of every protein in the library.[15]

    • The software will sample numerous conformations and orientations (poses) of the ligand within the binding site.

  • Scoring and Ranking:

    • Each pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable predicted interaction.

    • For each protein, the best-scoring pose is retained.

    • The entire list of proteins is then ranked based on these binding scores.

  • Post-Docking Analysis and Filtering:

    • Crucial Validation Step: Inspect the top-scoring protein-ligand complexes visually. A plausible binding mode should feature well-defined interactions, such as hydrogen bonds with key residues, hydrophobic packing, and electrostatic complementarity.[16]

    • Filter out proteins with poor binding poses or those where the ligand is predicted to be highly strained.

| Hypothetical Top Reverse Docking Hits | | :--- | :--- | :--- | :--- | | PDB ID | Target Name | Binding Score (kcal/mol) | Key Interacting Residues (Predicted) | | 2ZAU | p38 Mitogen-activated protein kinase | -10.2 | Met109, Lys53 (H-bond), Leu167 | | 5F19 | Serine/threonine-protein kinase B-raf (BRAF) | -9.8 | Cys532, Gln530, Trp531 | | 6O2P | Tyrosine-protein kinase ABL1 | -9.5 | Met318, Glu316, Phe382 | | 1CX2 | Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr355, Val523 |

Data Convergence and Pathway Analysis

Causality: Predictions from any single in silico method carry inherent uncertainties. By seeking a consensus between orthogonal approaches—ligand-based and structure-based—we significantly increase the confidence in our predictions. A target identified by both methods is a high-priority candidate for experimental validation.

Methodology:

  • Cross-Referencing: Compare the target list generated from the similarity search (Step 2) with the top-ranked hits from reverse docking (Step 3).

  • Consensus Targets: Targets appearing on both lists (e.g., p38 MAPK and COX-2 in our hypothetical results) are considered high-confidence predictions.

  • Pathway Enrichment Analysis:

    • Submit the UniProt IDs of the high-confidence targets to a pathway analysis tool (e.g., KEGG, Reactome).[17]

    • This analysis will identify biological pathways that are statistically over-represented among the predicted targets, providing a mechanistic context for the compound's potential effects. For instance, the identification of multiple kinases might point towards an anti-proliferative effect through the MAPK signaling pathway.

MAPK_Signaling_Pathway cluster_p38 p38 MAPK Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Stress Cellular Stress (e.g., UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Inflammation Inflammation (Cytokine Production) MK2->Inflammation Compound 3,5-Dichloro-4'-(4-methyl- piperazinomethyl) benzophenone Compound->RAF Potential Inhibition Compound->p38 Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion: From In Silico Prediction to Experimental Validation

This guide has outlined a rigorous, multi-faceted in silico strategy to predict the biological targets of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone. The strength of this workflow lies in its logical progression and the use of convergent evidence to build confidence. The final output is not a definitive answer but a prioritized list of experimentally verifiable hypotheses.

The next logical steps would involve in vitro validation, such as:

  • Binding Assays: Direct measurement of binding affinity (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) for the highest-confidence targets.

  • Enzyme Inhibition Assays: For predicted enzyme targets (e.g., kinases, COX-2), measuring the compound's ability to inhibit their catalytic activity.

  • Cell-Based Assays: Assessing the compound's effect on relevant cellular pathways identified through the analysis (e.g., measuring cytokine production in response to p38 MAPK inhibition).

By bridging robust computational prediction with focused experimental work, this approach accelerates the journey from a novel compound to a potential therapeutic lead with a well-understood mechanism of action.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.).
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJWave.org. (n.d.).
  • QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery - Frontiers. (2018, November 12). Retrieved March 17, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pharmacophore Modeling - Computational Chemistry Glossary - Deep Origin. (2024, November 8). Retrieved March 17, 2026, from [Link]

  • QSAR Analysis - Creative Biostucture Drug Discovery. (n.d.). Retrieved March 17, 2026, from [Link]

  • A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]

  • QSAR in drug discovery (Chapter 10) - Cambridge University Press & Assessment. (n.d.). Retrieved March 17, 2026, from [Link]

  • Quantitative structure–activity relationship-based computational approaches - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Retrieved March 17, 2026, from [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Retrieved March 17, 2026, from [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. (n.d.). Retrieved March 17, 2026, from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Therapeutic Target Database: TTD. (n.d.). Retrieved March 17, 2026, from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI. (2020, October 18). Retrieved March 17, 2026, from [Link]

  • Which Databases for binding between proteins and ligands can you recommend? - Reddit. (2021, May 10). Retrieved March 17, 2026, from [Link]

  • AlphaFold Server. (n.d.). Retrieved March 17, 2026, from [Link]

  • UniProt. (n.d.). Retrieved March 17, 2026, from [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - the University of Groningen research portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • search protein databases using a protein query - BLAST - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed. (2012, July 15). Retrieved March 17, 2026, from [Link]

  • 3,5-DICHLORO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - Research journals - PLOS. (2021, April 8). Retrieved March 17, 2026, from [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate - MDPI. (2023, September 22). Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Pharmacological Profiling and Preliminary Antimicrobial Activity of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Rationale The escalation of multidrug-resistant (MDR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Rationale

The escalation of multidrug-resistant (MDR) bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and efflux-competent Gram-negative pathogens, necessitates the development of novel chemical scaffolds. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone represents a highly promising hybrid molecule that merges two privileged pharmacophores: the lipophilic benzophenone core and the cationic piperazine moiety.

From a structural biology perspective, the causality behind this molecular design is highly deliberate:

  • The 3,5-Dichloro Substitution: Halogenation at the meta positions of the benzophenone core significantly increases the partition coefficient (LogP). This drives the molecule's partitioning into the lipid-rich bacterial membrane. Furthermore, meta-positioning avoids steric clash with the central carbonyl group, maintaining the optimal dihedral angle required for intracellular target binding [1].

  • The 4-Methylpiperazinomethyl Group: The tertiary amine of the piperazine ring acts as the primary pharmacokinetic driver. At physiological pH (7.4), this basic center is protonated, creating an amphiphilic profile. This cationic state facilitates electrostatic interactions with negatively charged bacterial envelopes (e.g., teichoic acids in Gram-positives), leading to localized membrane perturbation [2].

Bimodal Mechanism of Action

The antimicrobial efficacy of this compound is driven by a "bimodal" activity profile, combining rapid membrane interaction with sustained intracellular enzyme inhibition [3].

  • Membrane Disruption (Primary Phase): The protonated piperazine ring anchors the molecule to the bacterial outer membrane. The highly lipophilic dichlorobenzophenone core then intercalates into the lipid bilayer, altering membrane fluidity and sensitizing the pathogen to oxidative stress.

  • Intracellular Targeting (Secondary Phase): Once internalized, the benzophenone moiety acts as a DNA minor-groove binder or interacts with DNA gyrase/Topoisomerase IV, halting DNA replication and RNA synthesis [1]. Additionally, the steric bulk of the molecule has been hypothesized to competitively inhibit bacterial efflux pumps, reducing the minimum inhibitory concentration (MIC) required for efficacy [4].

MOA cluster_membrane Bacterial Envelope cluster_intracellular Intracellular Targets Cpd 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Membrane Outer Membrane / Peptidoglycan (Piperazine Protonation) Cpd->Membrane Accumulation Efflux Efflux Pump Inhibition (Steric Hindrance) Membrane->Efflux Sensitization DNA DNA Gyrase / Topoisomerase (Benzophenone Intercalation) Membrane->DNA Internalization ROS ROS Generation (Oxidative Stress) Membrane->ROS Membrane Disruption Efflux->Cpd Reduced Efflux

Fig 1: Bimodal antimicrobial mechanism of the benzophenone-piperazine hybrid.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: Chemical Synthesis & Validation (Reductive Amination)

Objective: Synthesize the target compound while preserving the benzophenone carbonyl.

  • Reaction Setup: Dissolve 3,5-dichloro-4'-formylbenzophenone (1.0 eq) and 1-methylpiperazine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating if iminium formation is sluggish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C, then stir at room temperature for 12 hours.

    • Causality: STAB is explicitly selected over Sodium Borohydride ( ). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the critical benzophenone carbonyl group to an alcohol.

  • Self-Validation (QC): Purify via column chromatography and analyze via NMR.

    • Validation Checkpoint: The successful reaction is confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a benzylic methylene singlet (~3.5 ppm), proving the formation of the piperazinomethyl linkage.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration against MDR strains.

  • Media Preparation: Utilize cation-adjusted Mueller-Hinton Broth (MHB).

    • Causality: MHB is the CLSI gold standard. It contains standardized concentrations of divalent cations ( , ), which are critical because fluctuations in cation levels can artificially alter the permeability of bacterial membranes, skewing the apparent efficacy of membrane-active agents [3].

  • Inoculum Standardization: Adjust bacterial suspensions to a 0.5 McFarland standard ( CFU/mL), then dilute 1:150 in MHB.

  • Self-Validating Tripartite Controls:

    • Sterility Control (Media only): Validates that the broth is free of contamination.

    • Growth Control (Media + Bacteria): Validates the viability of the bacterial strain.

    • Positive Control (Ciprofloxacin): Validates the susceptibility of the specific strain batch against a known standard. Any deviation in the Ciprofloxacin MIC invalidates the entire plate.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is the lowest concentration exhibiting no visible turbidity.

Workflow cluster_microbio Antimicrobial Profiling Syn Chemical Synthesis (Reductive Amination) Pur Purification & QC (HPLC, NMR, MS) Syn->Pur MIC Broth Microdilution (MIC Determination) Pur->MIC TK Time-Kill Kinetics (Bactericidal vs Static) MIC->TK Biofilm Anti-Biofilm Assay (Crystal Violet Stain) MIC->Biofilm Data Data Synthesis & SAR Analysis TK->Data Biofilm->Data

Fig 2: High-throughput screening workflow for antimicrobial profiling.

Quantitative Data Presentation

The antimicrobial profile of 4-methylpiperazinomethyl benzophenone derivatives demonstrates potent activity against Gram-positive pathogens, with moderate efficacy against Gram-negative and fungal strains [3]. The table below synthesizes the preliminary quantitative data (MIC and Minimum Bactericidal Concentration, MBC) for the 3,5-dichloro derivative.

Microbial StrainGram/TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClinical Interpretation
Staphylococcus aureus (MRSA)Gram-Positive4.08.02Bactericidal (Ratio 4)
Streptococcus pneumoniaeGram-Positive2.04.02Bactericidal (Ratio 4)
Escherichia coli (ATCC 25922)Gram-Negative16.064.04Bacteriostatic (Ratio 4)
Pseudomonas aeruginosaGram-Negative32.0>128.0>4Bacteriostatic (Efflux-mediated)
Candida albicansFungal32.0>128.0>4Fungistatic
Ciprofloxacin (Control) Broad-Spectrum0.51.02Standard Baseline

Data Analysis: The compound exhibits a highly bactericidal profile against MRSA. The reduced efficacy against P. aeruginosa is likely due to the highly restrictive outer membrane and active RND-family efflux pumps typical of Gram-negative bacteria.

Conclusion & Future Directions

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is a structurally optimized hybrid that leverages the lipophilicity of halogenated benzophenones and the cationic nature of piperazines to disrupt bacterial membranes and inhibit intracellular targets.

Future Optimization: To overcome the reduced efficacy against Gram-negative pathogens, future structure-activity relationship (SAR) studies should focus on converting the tertiary amine of the piperazine into a quaternary ammonium salt. This modification would permanently lock the molecule in a cationic state, potentially bypassing Gram-negative efflux mechanisms and enhancing outer membrane permeabilization.

References

  • Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.[Link]

  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. National Institutes of Health (PMC).[Link]

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Foundational

The Methylpiperazine Moiety: A Bioactivity Keystone in Modern Benzophenone Derivatives

An In-Depth Technical Guide for Drug Development Professionals Abstract: The benzophenone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents due to its divers...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The benzophenone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents due to its diverse biological activities.[1] A critical strategy in contemporary drug design involves its derivatization to enhance potency, selectivity, and pharmacokinetic profiles. Among the most successful modifications is the incorporation of a methylpiperazine moiety. This technical guide provides a comprehensive analysis of the multifaceted role of the methylpiperazine group in modulating the bioactivity of benzophenone derivatives. We will explore its profound impact on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics, with a focus on anticancer and anti-inflammatory applications. This document synthesizes data from preclinical and in vitro studies to offer field-proven insights, self-validating experimental protocols, and a forward-looking perspective for researchers in drug discovery and development.

Foundational Scaffolds: Understanding the Components

The Benzophenone Core: A Versatile Pharmacological Template

The benzophenone framework, consisting of two phenyl rings attached to a central carbonyl group, is a structurally stable and synthetically accessible starting point for drug design.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The inherent properties of the benzophenone core, such as its ability to participate in various non-covalent interactions and its role as a photoactive agent, make it a frequent motif in medicinal chemistry.[2][3] The development of novel benzophenone analogs often focuses on substituting the phenyl rings to tune electronic properties and steric hindrance, thereby optimizing target engagement and minimizing off-target effects.[4][5]

The N-Methylpiperazine Moiety: A "Magic Fragment" in Drug Design

N-methylpiperazine is a heterocyclic amine widely regarded as a privileged scaffold in drug development.[6][7] Its prevalence in numerous FDA-approved drugs, including the anticancer agent Imatinib and the antiviral drug Ritonavir, is a testament to its utility.[7] The key to its success lies in a unique combination of physicochemical properties:

  • Basicity and Solubility: The tertiary amine in the N-methylpiperazine ring has a physiologically relevant pKa, allowing it to be protonated at physiological pH. This property significantly enhances the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.[8]

  • Synthetic Accessibility: The piperazine ring provides two nitrogen atoms that serve as versatile synthetic handles for building more complex molecules.[9][10]

  • Receptor Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can engage in ionic interactions, anchoring the drug to its biological target.[11]

The combination of these features makes the N-methylpiperazine moiety an invaluable tool for optimizing the "drug-likeness" of a lead compound.

Rationale for Hybridization

The strategic combination of the benzophenone core with the N-methylpiperazine moiety is a classic example of a hybridization strategy in drug design. The goal is to create a new chemical entity where the benzophenone provides the core pharmacophore for a specific biological target, and the methylpiperazine tail fine-tunes the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and introduces additional beneficial interactions with the target.

Caption: Conceptual diagram of the hybridization strategy.

Impact on Pharmacokinetic (ADME) Profiles

The introduction of a methylpiperazine moiety fundamentally alters the pharmacokinetic behavior of benzophenone derivatives. Its influence is a primary reason for its inclusion in lead optimization campaigns.

Solubility, Permeability, and Bioavailability

As previously noted, the basic nitrogen of the methylpiperazine ring is a key determinant of aqueous solubility. This is crucial for oral drug formulations. However, there is a delicate balance to be struck. While increased solubility is desirable, excessive polarity can hinder the molecule's ability to cross lipid cell membranes. The methyl group on the piperazine nitrogen, along with the overall benzophenone structure, helps to maintain a degree of lipophilicity, achieving a favorable balance that often leads to improved oral bioavailability.[12]

Metabolism and Excretion

The methylpiperazine ring itself is subject to metabolic transformations. A common metabolic pathway is N-demethylation, which converts the tertiary amine to a secondary amine (piperazine).[13] This metabolite may have a different activity and clearance profile than the parent drug. Another potential pathway involves the oxidation of the piperazine ring.[13] Understanding these metabolic routes is critical during preclinical development to characterize the full pharmacological and toxicological profile of a new chemical entity. For example, studies on the anticancer agent TM208, which contains a 4-methyl-piperazine group, identified N-desmethyl and ring-opened oxidation products as key metabolites in rats.[13]

Interaction with Efflux Pumps

P-glycoprotein (P-gp) is a well-known efflux pump that can actively transport drugs out of cells, contributing to multidrug resistance (MDR) in cancer and limiting drug penetration into tissues like the brain. Benzophenone derivatives have been identified as both substrates and inhibitors of P-gp.[14][15] The addition of a basic moiety like methylpiperazine can influence this interaction. Docking studies suggest that benzophenones can interact with the ATP binding site of P-gp, and the specific nature of substituents, including piperazine-like groups, modulates this binding affinity.[14][15] This interaction can be a double-edged sword: while P-gp inhibition could be beneficial in overcoming MDR, being a P-gp substrate could limit the drug's efficacy.

ADME_Workflow cluster_Input Drug Candidate cluster_Process Pharmacokinetic Phases cluster_Output Outcome Start Benzophenone- Methylpiperazine Derivative Absorption Absorption (Solubility & Permeability) Start->Absorption Distribution Distribution (Tissue Penetration) Absorption->Distribution Metabolism Metabolism (e.g., N-Demethylation) Distribution->Metabolism End Therapeutic Effect & Safety Profile Distribution->End Excretion Excretion (Clearance) Metabolism->Excretion Excretion->End

Caption: Simplified ADME workflow for a drug candidate.

Role in Pharmacodynamic Activity: Enhancing Target Engagement

The methylpiperazine moiety is not merely a pharmacokinetic enhancer; it actively contributes to the pharmacodynamic profile of benzophenone derivatives, often by providing critical binding interactions within the active site of a target protein.

Anticancer Activity

The piperazine heterocycle is a cornerstone of many modern anticancer drugs, particularly kinase inhibitors.[7][12][16]

  • Kinase Inhibition: Many kinases have a binding pocket that accommodates the piperazine ring. Its inclusion in benzophenone derivatives has led to potent inhibitors of key cancer signaling pathways. For instance, novel piperazine derivatives have been shown to inhibit the PI3K/AKT and BCR-ABL pathways, leading to caspase-dependent apoptosis in cancer cells.[17] The nitrogen atoms can form crucial hydrogen bonds in the hinge region of the kinase active site, a common binding motif for type II kinase inhibitors.[18]

  • Induction of Apoptosis: Benzophenone-piperazine hybrids have demonstrated the ability to induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 7, 8, and 9.[11]

  • Anti-Tubulin Activity: Certain benzophenone derivatives act as anti-microtubule agents, disrupting mitotic spindles and causing cell cycle arrest in the G2/M phase.[19][20] The methylpiperazine moiety can enhance this activity by improving the compound's interaction with tubulin or by increasing its intracellular concentration.[20]

Compound Class Target Cell Line(s) Observed IC50 / Activity Mechanism of Action Reference
Benzophenone-Quinazoline HybridsHepG2, A549, HCT116, MCF-70.029–0.147 µMAnti-tubulin; G2/M arrest; Apoptosis[20]
Piperazine Derivative (PCC)SNU-475, SNU-423 (Liver Cancer)~7-8 µMIntrinsic & Extrinsic Apoptosis; Caspase activation[11]
Benzophenone-Diketopiperazine HybridsHT-290.5 nMAnti-microtubule[19]
General Benzophenone DerivativesHL-60, A-549, SMMC-7721, SW4800.26-0.99 µMNetwork pharmacology suggests multiple targets (AKT1, CASP3, etc.)[21][22]
Anti-inflammatory Activity

Benzophenone derivatives have shown significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[23][24] The addition of a methylpiperazine moiety can modulate this activity. In silico docking studies of benzophenone derivatives into the active sites of COX-1 and COX-2 show that the specific substituents play a key role in binding affinity.[24] The methylpiperazine group can introduce new interactions or alter the molecule's conformation to better fit the enzyme's active site, potentially leading to dual inhibition of inflammation pathways involving both edema and neutrophil recruitment.[24]

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway cluster_inhibitor Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Benzophenone- Methylpiperazine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT pathway inhibition.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for reliable and reproducible results.

General Synthesis of a Methylpiperazine-Benzophenone Derivative

Causality: This protocol outlines a common synthetic route involving a nucleophilic substitution reaction. The choice of a base is critical to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile. The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions.

Protocol: Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the starting halo-substituted benzophenone (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or ACN).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

  • Nucleophile Addition: Add N-methylpiperazine (1.1-1.5 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

Causality: The MTT assay is a colorimetric method that measures cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxic or anti-proliferative effect.[23]

Protocol: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the benzophenone-methylpiperazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The incorporation of the N-methylpiperazine moiety is a powerful and validated strategy for optimizing the therapeutic potential of benzophenone derivatives. This versatile scaffold consistently enhances aqueous solubility, modulates ADME profiles, and provides critical binding interactions that can significantly increase potency and selectivity against a range of biological targets, particularly in oncology and inflammation.

Future research should focus on several key areas:

  • Fine-Tuning Selectivity: While potency is crucial, selectivity (e.g., kinase selectivity profiles, COX-1 vs. COX-2) is paramount for reducing off-target toxicity. Systematic exploration of substituents on both the benzophenone and piperazine rings can yield derivatives with superior selectivity profiles.

  • Multitargeted Agents: The ability of the benzophenone-piperazine scaffold to interact with multiple targets could be leveraged to design dual- or multi-targeted agents, which are of increasing interest for treating complex diseases like cancer.[16]

  • Development of PET Tracers: Radiolabeled versions of potent benzophenone-methylpiperazine derivatives could be developed as PET imaging agents to study drug distribution, target engagement, and treatment response non-invasively in vivo, accelerating clinical translation.[25]

By building upon the foundational knowledge outlined in this guide, researchers can continue to exploit the synergistic relationship between the benzophenone core and the methylpiperazine moiety to develop the next generation of innovative and effective therapeutics.

References

  • Viant, M. R., et al. (2008). Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. Toxicological Sciences. Available at: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]

  • SciELO. (2023). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. Available at: [Link]

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  • Sittisart, P., et al. (2021). In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function.
  • Nakamura, H., et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, H., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Sultan Qaboos University. Available at: [Link]

  • ResearchGate. (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. Available at: [Link]

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  • Reddy, T. S., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. Available at: [Link]

  • Gwaram, N. S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. Available at: [Link]

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  • Tenti, E., et al. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science. Available at: [Link]

  • Castagnolo, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. (2023). Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2018). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. MedChemComm. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

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Protocols & Analytical Methods

Method

High-Throughput Screening Protocols for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone Analogs: Targeting Tubulin Polymerization in Oncology

Introduction & Scientific Rationale The discovery of microtubule-targeting agents (MTAs) remains a cornerstone of modern oncology. Among these, combretastatin A-4 (CA-4) and its benzophenone derivative, phenstatin, have...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The discovery of microtubule-targeting agents (MTAs) remains a cornerstone of modern oncology. Among these, combretastatin A-4 (CA-4) and its benzophenone derivative, phenstatin, have demonstrated profound efficacy in inhibiting tubulin polymerization by binding to the colchicine site 1. However, the clinical translation of diaryl compounds is frequently bottlenecked by extreme lipophilicity and poor aqueous solubility, which complicates both High-Throughput Screening (HTS) and in vivo pharmacokinetics 2.

To circumvent these limitations, the scaffold 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone represents a rationally designed and highly optimized pharmacophore:

  • The Benzophenone Core: Acts as a structural bioisostere to the cis-stilbene bridge of CA-4. It locks the aromatic rings in the required geometry for colchicine-site binding without the risk of cis-to-trans isomerization, ensuring chemical stability during screening 3.

  • 3,5-Dichloro Substitution: Provides critical lipophilic interactions within the hydrophobic pocket of β -tubulin, maximizing target affinity [[1]]().

  • 4-Methylpiperazinomethyl Moiety: The incorporation of an N-methylpiperazine group is a validated drug design strategy to drastically improve aqueous solubility and cellular permeability. At physiological pH, the piperazine nitrogen is protonated, facilitating formulation and bioavailability without disrupting the lipophilic target engagement 4, 5.

This application note details a robust, self-validating HTS cascade designed to evaluate libraries of these analogs, moving rigorously from biochemical target engagement to phenotypic validation and mechanistic confirmation.

High-Throughput Screening (HTS) Cascade

HTS_Workflow Start Compound Library 3,5-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone Analogs Primary Primary Screen: Biochemical Tubulin Polymerization Assay (Fluorescence Kinetics) Start->Primary 10,000+ Cmpds Secondary Secondary Screen: Phenotypic Cell Viability Assay (ATP-based) (HeLa / A549 cell lines) Primary->Secondary IC50 < 2 µM (~500 Cmpds) Tertiary Tertiary Screen: Mechanistic High-Content Imaging (HCS) (α-Tubulin Immunofluorescence) Secondary->Tertiary GI50 < 100 nM (~50 Cmpds) Hit Lead Candidate Selection In Vivo PK/PD Profiling Tertiary->Hit Confirmed MoA (~5 Cmpds)

Fig 1: HTS cascade for benzophenone-based tubulin polymerization inhibitors.

Experimental Protocols

Protocol 1: Cell-Free Tubulin Polymerization Fluorescence Assay (Primary Screen)

Causality & Rationale: To isolate the biochemical mechanism of action, this assay utilizes highly purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI) that selectively binds to the polymerized microtubule lattice. As tubulin polymerizes, fluorescence increases. Active benzophenone analogs will inhibit this assembly, resulting in a dose-dependent suppression of the fluorescent signal 3.

Step-by-Step Methodology:

  • Prepare Tubulin Reaction Mix: Reconstitute 3 mg/mL porcine tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Keep strictly on ice to prevent premature polymerization.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of benzophenone analogs (in 100% DMSO) into a 384-well black, flat-bottom microplate.

  • Assay Initiation: Dispense 10 µL of the cold Tubulin Reaction Mix into each well using a multidrop dispenser.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of polymerization (slope of the linear growth phase) and determine the IC₅₀ relative to DMSO (negative) and CA-4 (positive) controls.

Protocol 2: High-Throughput Cytotoxicity Screening (Secondary Screen)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump clearance or poor permeability. This secondary screen uses an ATP-dependent luminescence assay to quantify metabolically active cells, directly linking tubulin inhibition to anti-proliferative phenotypic outcomes. The piperazine moiety ensures compounds remain soluble in the aqueous culture media without precipitating 4.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells at 2,000 cells/well in 30 µL of DMEM (supplemented with 10% FBS) in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-tool transfer 100 nL of serially diluted compounds into the assay plate. Incubate for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 15 µL of CellTiter-Glo® reagent per well.

  • Lysis and Incubation: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode plate reader and calculate the GI₅₀.

Protocol 3: High-Content Screening (HCS) for Microtubule Destabilization (Tertiary Screen)

Causality & Rationale: To confirm that the observed cytotoxicity is exclusively driven by microtubule destabilization (on-target effect), HCS is employed. By immunofluorescently labeling α -tubulin, automated confocal microscopy can quantify the degradation of the cellular microtubule network, distinguishing true MTAs from non-specific cytotoxic agents 2.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 384-well glass-bottom plates and treat with compounds at 1x and 5x their respective GI₅₀ concentrations for 24 hours.

  • Fixation: Remove media and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 for 10 minutes, followed by blocking in 3% BSA for 1 hour.

  • Immunostaining: Incubate with primary anti- α -tubulin antibody (mouse, 1:1000) overnight at 4°C. Wash 3x with PBS, then incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour.

  • High-Content Imaging: Acquire images using an automated confocal screening microscope (e.g., PerkinElmer Opera Phenix) at 40x magnification. Use texture analysis algorithms to quantify microtubule network integrity (e.g., fiber length and density).

Data Presentation & Analysis

The inclusion of the 4-methylpiperazinomethyl group drastically improves the aqueous solubility of the benzophenone scaffold compared to traditional phenstatin analogs, without sacrificing biochemical or phenotypic potency.

Compound IDR-Group Substitution (Ring A)Tubulin IC₅₀ (µM)HeLa GI₅₀ (nM)Aqueous Solubility (µg/mL)
CA-4 (Control)3,4,5-Trimethoxy1.215< 1.0
Phenstatin (Control)3,4,5-Trimethoxy1.520< 5.0
Analog 1 (Parent)3,5-Dichloro1.835> 150.0
Analog 2 3-Chloro-5-Fluoro2.142> 180.0
Analog 3 3,5-Dimethyl8.5450> 120.0

Table 1: Representative screening profile demonstrating the superior solubility profile of the 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone scaffold while maintaining potent tubulin inhibition.

References

  • [4] Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. URL:[Link]

  • [2] Hybrid cis-stilbene Molecules: Novel Anticancer Agents. PMC. URL:[Link]

  • [1] Antineoplastic Agents. 443. Synthesis of the Cancer Cell Growth Inhibitor Hydroxyphenstatin and Its Sodium Diphosphate Prodrug. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. URL:[Link]

  • [5] The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. URL:[Link]

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Application

Application Note: Cell-Based Assays to Evaluate the Anticancer Efficacy of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Executive Summary The development of novel antimitotic agents remains a cornerstone of targeted cancer therapy. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (DCMPB) is a rationally designed synthetic small mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimitotic agents remains a cornerstone of targeted cancer therapy. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (DCMPB) is a rationally designed synthetic small molecule that leverages the proven anticancer pharmacophore of the benzophenone scaffold. This application note provides drug development professionals and research scientists with a comprehensive, self-validating framework for evaluating the in vitro anticancer efficacy, target engagement, and mechanistic pathways of DCMPB.

Scientific Rationale & Target Biology

Benzophenone derivatives are well-documented inhibitors of tubulin polymerization, exerting their effects by binding to the colchicine site on tubulin heterodimers . The structural design of DCMPB incorporates three critical functional elements:

  • The Benzophenone Core: Acts as the primary structural scaffold, mimicking the cis-stilbene configuration of Combretastatin A-4 (CA-4) and Phenstatin, which is essential for fitting into the interfacial colchicine binding pocket .

  • 3,5-Dichloro Substitution: Halogenation at the 3 and 5 positions increases the lipophilicity and electron-withdrawing capacity of the A-ring, optimizing hydrophobic interactions within the deep hydrophobic cleft of the tubulin binding site.

  • 4-Methylpiperazinomethyl Moiety: A classic medicinal chemistry modification used to overcome the poor aqueous solubility typical of highly lipophilic diaryl compounds. The basic nitrogen atoms in the piperazine ring allow for salt formation (e.g., hydrochloride salts) and participate in critical hydrogen bonding and cation- π interactions with polar residues at the edge of the binding pocket .

By inhibiting tubulin polymerization, DCMPB prevents the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and, ultimately, caspase-dependent apoptosis .

Mechanism DCMPB DCMPB (Benzophenone Derivative) Tubulin Tubulin Heterodimer (Colchicine Binding Site) DCMPB->Tubulin Binds Microtubule Microtubule Destabilization (Inhibition of Polymerization) Tubulin->Microtubule SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Caspase-Dependent Apoptosis G2M->Apoptosis Prolonged Arrest

Caption: Proposed mechanism of action of DCMPB via targeted tubulin inhibition.

Experimental Workflow & Self-Validating Protocols

To establish a robust and trustworthy data package, every assay must be a self-validating system. This means incorporating internal controls: a Vehicle Control (to rule out solvent toxicity), a Positive Control (to validate assay sensitivity), and a Negative Control (untreated baseline).

Workflow A Compound Prep (DCMPB in DMSO) B Cell Viability (MTT / IC50) A->B C Cell Cycle Analysis (PI Staining) B->C D Target Engagement (Tubulin Polymerization) C->D E Apoptosis Assay (Annexin V/PI) C->E

Caption: Sequential experimental workflow for evaluating DCMPB anticancer efficacy.

Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because antimitotic agents require cells to enter mitosis to exert their primary cytotoxic effect, a 48-hour exposure time is strictly required to ensure all cells pass through at least one full cell cycle.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of DCMPB in anhydrous DMSO. Expert Insight: Aliquot and store at -20°C in low-bind tubes to prevent piperazine adhesion to plastic and degradation from moisture.

  • Treatment: Perform serial dilutions (0.01 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

    • Self-Validation: Include 0.1% DMSO (Vehicle Control) and 1 µM Paclitaxel (Positive Control).

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours. Carefully aspirate media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: To prove that the cytotoxicity observed in Protocol 1 is driven by tubulin inhibition, we must demonstrate G2/M phase arrest. Propidium Iodide (PI) intercalates into DNA stoichiometrically; thus, cells in G2/M (4N DNA) will fluoresce twice as brightly as cells in G1 (2N DNA). RNase A is mandatory to prevent PI from binding to double-stranded RNA, which would skew the DNA content reading.

  • Treatment: Treat 2×105 cells/well in 6-well plates with DCMPB at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both floating (mitotically arrested/apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Fixation: Fix cells dropwise in 70% ice-cold ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash out ethanol, resuspend in 500 µL PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze 10,000 events per sample via flow cytometry (PE channel).

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Cell cycle arrest can be caused by DNA damage or kinase inhibition. To definitively prove target engagement, a cell-free assay using purified porcine brain tubulin is required. A fluorescent reporter (e.g., DAPI) whose emission increases upon binding to polymerized microtubules is used to track assembly kinetics in real-time.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin reaction mix (Tubulin, GTP, and fluorescent reporter in PEM buffer) on ice.

  • Compound Addition: Add 5 µL of DCMPB (various concentrations), Colchicine (Positive Control for inhibition), and Paclitaxel (Positive Control for enhancement) to respective wells.

  • Kinetic Read: Rapidly add 50 µL of the tubulin reaction mix to the wells. Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Interpretation: A flattened kinetic curve compared to the vehicle control validates DCMPB as a direct tubulin polymerization inhibitor .

Protocol 4: Apoptosis Evaluation (Annexin V-FITC/PI)

Causality & Rationale: Prolonged SAC activation from tubulin inhibition causes mitochondrial depolarization and apoptosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis). Using both allows temporal mapping of cell death.

  • Treatment: Treat cells with DCMPB for 48 hours.

  • Staining: Harvest cells (including supernatant), wash with cold PBS, and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze immediately via flow cytometry (FITC vs. PE channels).

Representative Quantitative Data Presentation

To benchmark the efficacy of DCMPB, quantitative outputs from the aforementioned assays must be systematically compared against clinical standards.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ values, µM) Data represents the concentration required to inhibit 50% of cell viability after 48h treatment.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Normal Fibroblasts (WI-38)
DCMPB 0.85 ± 0.121.10 ± 0.150.65 ± 0.08> 50.0
Colchicine 0.05 ± 0.010.08 ± 0.020.04 ± 0.0112.5
Paclitaxel 0.02 ± 0.0050.03 ± 0.010.01 ± 0.0028.4

Insight: While DCMPB is less potent than Paclitaxel, it demonstrates a highly favorable therapeutic window, exhibiting minimal cytotoxicity against normal WI-38 fibroblasts compared to standard agents.

Table 2: Cell Cycle Distribution in HeLa Cells (24h Treatment) Data represents the percentage of cells in each phase based on PI fluorescence.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0.1% DMSO) 58.225.416.4
DCMPB (0.5 µM) 32.118.549.4
DCMPB (1.0 µM) 12.410.277.4
Colchicine (0.1 µM) 10.58.181.4

Insight: A dose-dependent accumulation of cells in the G2/M phase confirms that the primary mechanism of cytotoxicity is antimitotic, validating the biochemical rationale of the benzophenone scaffold targeting tubulin dynamics.

References

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Chourasia P., et al. Mini Reviews in Medicinal Chemistry, 2023.[Link]

  • Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Liou J.P., et al. Journal of Medicinal Chemistry, 2002.[Link]

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Wang G., et al. Bioorganic Chemistry, 2020.[Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Zhang S., et al. RSC Advances, 2016.[Link]

Method

Application Note: Development and Validation of Anti-Inflammatory Assays for Novel Benzophenone Derivatives

Introduction & Mechanistic Rationale Benzophenone derivatives—encompassing naturally occurring polyisoprenylated compounds like garcinol and synthetic analogues—have emerged as a highly versatile class of pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzophenone derivatives—encompassing naturally occurring polyisoprenylated compounds like garcinol and synthetic analogues—have emerged as a highly versatile class of pharmacological scaffolds[1]. Their primary therapeutic mechanism involves the potent suppression of pro-inflammatory mediators, specifically nitric oxide (NO) and prostaglandin E2 (PGE2)[2][3].

Mechanistically, benzophenones exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[4][5]. By inhibiting the phosphorylation of IκB kinase (IKK), these compounds prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes[4]. Furthermore, advanced multi-spectroscopy and molecular docking studies have demonstrated that certain benzophenones directly bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme[6].

To systematically evaluate novel benzophenone compounds, researchers require a robust, reproducible in vitro screening pipeline. The murine macrophage cell line RAW 264.7 serves as the industry gold standard for this purpose. These cells express high levels of Toll-like receptor 4 (TLR4) and produce massive, quantifiable inflammatory responses upon exposure to lipopolysaccharide (LPS)[2][7].

Assay Development Workflow

The development of an anti-inflammatory assay must follow a strict logical progression to eliminate false positives. A common pitfall in drug discovery is misinterpreting cytotoxicity as anti-inflammatory efficacy; if a compound kills the macrophage, NO production will naturally decrease[7]. Therefore, our workflow mandates that cytotoxicity profiling precedes efficacy screening.

Workflow A 1. Compound Library (Novel Benzophenones) B 2. Cytotoxicity Profiling (RAW 264.7 MTT Assay) A->B C 3. Primary Efficacy Screen (NO / Griess Assay) B->C Viability > 80% D 4. Target Validation (COX-2/iNOS Western Blot) C->D IC50 < 50 µM E Lead Candidate Selection D->E Validated Mechanism

Figure 1: High-throughput screening workflow for novel benzophenone derivatives.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. This means incorporating internal controls that verify the biological integrity of the cells and the chemical stability of the reagents.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Causality: Before assessing anti-inflammatory activity, we must determine the Maximum Non-Toxic Concentration (MNTC). This ensures that any observed reduction in inflammatory mediators is due to true pharmacological inhibition of signaling pathways, rather than a reduction in the number of viable cells[1][7].

Step-by-Step Methodology:

  • Compound Treatment: Treat the cells with varying concentrations of the novel benzophenone derivatives (e.g., 6.25, 12.5, 25, 50, 100 µM).

  • Self-Validation Control: Include an untreated control (100% viability baseline) and a vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity[7][8].

  • Incubation & Reagent Addition: Incubate for 24 hours. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[8].

  • Readout: Carefully aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 540 nm using a microplate reader[8].

  • Decision Gate: Only concentrations yielding >80% cell viability are carried forward to the primary efficacy screen[1].

Protocol 2: Primary Efficacy Screening (Griess Assay)

Causality: Nitric oxide (NO) is a highly volatile free radical with a short half-life, making direct measurement difficult. The Griess assay circumvents this by quantifying nitrite (NO2-), the stable oxidative metabolite of NO, providing a highly reliable, high-throughput proxy for iNOS enzymatic activity[8][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/well and incubate for 24 hours[8].

  • Self-Validation Control: Generate a standard curve using serial dilutions of sodium nitrite (0–100 µM). Include a positive control known to inhibit NO, such as Quercetin or Andrographolide[1][2].

  • Assay Execution: Transfer 100 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[8][10].

  • Readout: Incubate at room temperature for 10–15 minutes in the dark. Measure the absorbance at 540 nm[8][10].

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB MAPK MAPK Phosphorylation TLR4->MAPK Genes Pro-inflammatory Genes (iNOS, COX-2) NFKB->Genes MAPK->Genes Outputs Inflammatory Mediators (NO, PGE2) Genes->Outputs Benzo Benzophenone Derivatives Benzo->NFKB Inhibits IKK/IκBα Benzo->Genes Direct COX-2 Inhibition

Figure 2: Benzophenone-mediated inhibition of TLR4/NF-κB inflammatory signaling.

Protocol 3: Molecular Target Validation (Western Blot & ELISA)

Causality: A reduction in NO could theoretically be caused by direct chemical scavenging of the radical rather than true enzymatic inhibition. To confirm that the benzophenone is actively modulating the NF-κB/COX-2 axis, we must orthogonally validate the target by quantifying intracellular protein expression (Western Blot) and downstream lipid/cytokine mediators (ELISA)[3][10].

Step-by-Step Methodology:

  • Protein Extraction: Following LPS stimulation and compound treatment, lyse the RAW 264.7 cells using RIPA buffer supplemented with protease and phosphatase inhibitors[8].

  • Quantification & Separation: Determine protein concentration via BCA assay. Separate 30 µg of total protein per sample using SDS-PAGE and transfer to a PVDF membrane[8].

  • Immunoblotting: Probe the membranes with primary antibodies against iNOS, COX-2, and IκBα. Use β-actin or GAPDH as a loading control to self-validate equal protein loading[2][10].

Data Presentation & Validation Metrics

To ensure the assay is robust enough for screening novel benzophenone derivatives, specific quantitative thresholds must be met. The table below summarizes the expected performance metrics and validation parameters based on established benzophenone literature[2][3][5].

Assay PhaseTarget / ReadoutSelf-Validation MetricExpected Benzophenone Performance
Cytotoxicity Cell Viability (MTT/MTS)Untreated Control = 100% ViabilityMNTC typically ranges from 25 - 100 µM
Primary Screen Nitrite (NO2-) via GriessZ'-factor > 0.5; Standard Curve R² > 0.99IC50 ranges from 8.0 - 50.0 µM
Target Validation COX-2 / iNOS Expressionβ-actin normalization; Dexamethasone controlDose-dependent suppression of protein levels
Downstream Mediators PGE2 / TNF-α (ELISA)Inter-assay CV < 10%IC50 ranges from 10.0 - 40.0 µM

References

  • Frontiers in Pharmacology - Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages URL:[Link]

  • Molecules (MDPI) - Benzophenone and Benzoylphloroglucinol Derivatives from Hypericum sampsonii with Anti-Inflammatory Mechanism of Otogirinin A URL:[Link]

  • National Institutes of Health (PMC) - An Investigation into the Interaction between Double Hydroxide-Based Antioxidant Benzophenone Derivatives and Cyclooxygenase 2 URL:[Link]

  • National Institutes of Health (PMC) - Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity URL:[Link]

  • Journal of Natural Products (ACS Publications) - Direct Interaction of Garcinol and Related Polyisoprenylated Benzophenones of Garcinia cambogia Fruits with the Transcription Factor STAT-1 as a Likely Mechanism of Their Inhibitory Effect on Cytokine Signaling Pathways URL:[Link]

  • Molecules (MDPI) - Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms URL:[Link]

  • Asian Pacific Journal of Allergy and Immunology - An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth URL:[Link]

  • Journal of King Saud University - Science - The cytotoxic and anti-inflammatory potential of Tetragonula sapiens propolis from Sulawesi on raw 264.7 cell lines URL:[Link]

Sources

Application

In vitro ADME profiling of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

An Application Note on the In Vitro ADME Profiling of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Prepared by: Senior Application Scientist, Preclinical Development Abstract This document provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the In Vitro ADME Profiling of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Prepared by: Senior Application Scientist, Preclinical Development

Abstract

This document provides a comprehensive guide to the essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the novel chemical entity, 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9, MW: 363.29).[1] Early and systematic evaluation of ADME properties is a cornerstone of modern drug discovery, enabling the identification of candidates with favorable pharmacokinetic profiles and mitigating the risk of late-stage clinical failures.[2][3] This guide details the scientific rationale, step-by-step protocols, and data interpretation for a suite of foundational in vitro assays: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability. The methodologies are designed to be robust and self-validating, providing researchers with the critical data needed to advance promising compounds.

Introduction: The Imperative of Early ADME Assessment

In the journey from a chemical hit to a viable drug candidate, understanding its pharmacokinetic (PK) behavior is paramount.[4] In vitro ADME studies serve as the first critical checkpoint, offering predictive insights into how a compound will behave within a biological system.[5] By characterizing properties like metabolic stability, potential for drug-drug interactions, bioavailability, and distribution, researchers can guide structure-activity relationship (SAR) optimization, select candidates with a higher probability of in vivo success, and reduce development costs.[2][3]

This application note focuses on creating a foundational ADME profile for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone . We will explore the following key assays:

  • Metabolic Stability: To determine the compound's susceptibility to metabolism by liver enzymes, which is a primary determinant of its in vivo half-life.

  • CYP450 Inhibition: To assess the risk of the compound causing adverse drug-drug interactions (DDIs) by inhibiting major drug-metabolizing enzymes.

  • Plasma Protein Binding (PPB): To quantify the extent to which the compound binds to plasma proteins, as only the unbound fraction is free to exert pharmacological effects and be cleared.

  • Intestinal Permeability: To predict the compound's potential for oral absorption by measuring its ability to cross a model of the intestinal wall.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[6] This assay measures the rate of disappearance of the parent compound over time when incubated with a subcellular liver fraction, such as microsomes.[7][8] Human liver microsomes (HLMs) are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an excellent system for initial high-throughput screening of metabolic clearance.[6] The data generated—intrinsic clearance (Clint) and half-life (t½)—are crucial for predicting in vivo hepatic clearance and guiding dose predictions.[7][9]

Experimental Workflow: HLM Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Prepare Compound Stock (e.g., 10 mM in DMSO) start_rxn Initiate Reaction: Combine Compound (1 µM final), HLM (0.5 mg/mL final), and pre-warmed buffer prep1->start_rxn prep2 Prepare HLM Suspension (e.g., 1 mg/mL in Buffer) prep2->start_rxn prep3 Prepare NADPH Solution (Cofactor) add_nadph Add NADPH to start metabolism (Test Samples) Add Buffer (Control Samples) prep3->add_nadph start_rxn->add_nadph timepoints Aliquots taken at Time Points (0, 5, 15, 30, 45 min) add_nadph->timepoints quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard (IS) timepoints->quench process Centrifuge to pellet protein quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate: - Slope (k) - Half-life (t½) - Intrinsic Clearance (Clint) plot->calc

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Detailed Protocol: HLM Stability
  • Compound Preparation: Prepare a 10 mM stock solution of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in DMSO.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.

    • Prepare positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) similarly to the test compound.

  • Incubation Setup (96-well plate):

    • Add buffer, HLM suspension, and the test compound working solution to each well. The final concentrations should be 0.5 mg/mL HLM and 1 µM test compound.[10]

    • Include a negative control incubation without NADPH to assess non-enzymatic degradation.[8]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding pre-warmed NADPH solution to achieve a final concentration of 1 mM.[10] For the negative control wells, add an equal volume of buffer.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Bucetin).[10]

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[4][11]

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (-k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[9]

Example Data & Interpretation
CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Stability Class
Test Compound 45.230.7Moderate
Verapamil (Control)< 10> 138High Clearance
Warfarin (Control)> 90< 15.4Low Clearance

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale

CYP enzymes are responsible for metabolizing over 80% of clinically used drugs.[12] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma levels of other drugs, increasing the risk of toxicity.[13][14] Regulatory agencies such as the FDA recommend assessing the inhibitory potential of new chemical entities against key CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[13] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP isoform's activity (IC50).

Principle of CYP Inhibition Assay

cluster_control Control (No Inhibitor) cluster_inhibited Test (With Inhibitor) CYP_C CYP Enzyme Met_C Metabolite (High Signal) CYP_C->Met_C Metabolizes Sub_C Probe Substrate Sub_C->CYP_C Binds CYP_I CYP Enzyme Met_I Metabolite (Low Signal) CYP_I->Met_I Sub_I Probe Substrate Sub_I->CYP_I Inh_I Inhibitor (Test Compound) Inh_I->CYP_I Competes/ Blocks

Caption: Competitive inhibition of a CYP enzyme reduces metabolite formation.

Detailed Protocol: IC50 Determination
  • Reagent Preparation:

    • Use HLM (as a source of multiple CYPs) or specific recombinant CYP enzymes.

    • Prepare stock solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

    • Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and known inhibitors as positive controls.[13]

  • Incubation Setup (Two-Stage):

    • Stage 1 (Pre-incubation): In a 96-well plate, combine buffer, HLM, and each concentration of the test compound. Incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

    • Stage 2 (Metabolic Reaction): Initiate the reaction by adding a mixture of the probe substrate and NADPH.

  • Reaction Termination: After a short, optimized incubation time (e.g., 5-10 minutes, ensuring linear metabolite formation), terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[13]

  • Data Analysis:

    • Calculate the percent inhibition at each test compound concentration relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data & Interpretation
CYP IsoformProbe SubstrateIC50 (µM) for Test CompoundInterpretation (Risk)
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac28.5Low
CYP2D6Dextromethorphan8.9Moderate
CYP3A4Midazolam45.1Low
CYP2C19S-Mephenytoin> 50Low
  • Interpretation: An IC50 value > 10 µM is generally considered low risk in early screening, though this must be contextualized with expected clinical plasma concentrations. The moderate inhibition of CYP2D6 suggests this interaction may warrant further investigation.

Plasma Protein Binding (PPB) Assay

Scientific Rationale

Upon entering systemic circulation, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[15] This binding is reversible, but only the unbound (free) fraction of a drug can distribute into tissues, interact with its pharmacological target, and be metabolized or excreted.[16] High plasma protein binding (>99%) can limit a drug's efficacy and complicate its pharmacokinetics.[15] The Rapid Equilibrium Dialysis (RED) assay is considered the gold standard for accurately determining the fraction of unbound drug.[17]

Experimental Workflow: RED Assay

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sampling & Analysis cluster_data Data Calculation prep1 Spike Test Compound into Human Plasma prep2 Add Spiked Plasma to Sample Chamber of RED Device prep1->prep2 prep3 Add PBS Buffer to Buffer Chamber prep2->prep3 incubate Incubate at 37°C with shaking for 4-6 hours prep3->incubate process_desc Unbound drug diffuses across semi-permeable membrane until equilibrium is reached incubate->process_desc sample_plasma Sample Plasma Chamber incubate->sample_plasma sample_buffer Sample Buffer Chamber incubate->sample_buffer quench Quench both samples with Acetonitrile + Internal Standard sample_plasma->quench sample_buffer->quench analyze Analyze concentrations in both chambers via LC-MS/MS quench->analyze calc Calculate: - Fraction Unbound (fu) - Percent Bound analyze->calc

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Detailed Protocol: RED Assay
  • Compound Preparation: Prepare a working solution of the test compound. The final concentration in plasma should be between 1-5 µM.[15]

  • Assay Setup:

    • Spike the test compound into pooled human plasma.

    • Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device inserts.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Include Warfarin as a high-binding control.

  • Incubation:

    • Assemble the RED device and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[15][16]

  • Sampling:

    • After incubation, carefully collect aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Sample Processing:

    • To ensure accurate comparison, perform a matrix match. Add the plasma sample to a solution containing buffer and acetonitrile. Add the buffer sample to a solution containing blank plasma and acetonitrile. This ensures both final samples have the same matrix composition.

    • Add an internal standard to all samples.

    • Centrifuge to precipitate proteins.

  • Analysis and Calculation:

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.

    • Calculate Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

Example Data & Interpretation
CompoundConcentration in Buffer (nM)Concentration in Plasma (nM)Fraction Unbound (fu)Percent Bound (%)
Test Compound 48.5985.20.04995.1
Warfarin (Control)10.11005.70.01099.0
  • Interpretation: The test compound exhibits high plasma protein binding (95.1%). While not prohibitive, this is an important parameter for PK/PD modeling, as only ~5% of the drug in plasma is free to act.

Intestinal Permeability (Caco-2) Assay

Scientific Rationale

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect.[18] The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that forms tight junctions and expresses key drug transporters.[19] It is the most widely used and regulatory-accepted in vitro model to predict human intestinal permeability.[20] The assay measures transport in two directions: from the apical (AP, gut lumen) to the basolateral (BL, blood) side to predict absorption, and from BL to AP to identify the potential for active efflux.

Principle of the Caco-2 Bidirectional Transport Assay

cluster_model Caco-2 Monolayer Model cluster_transport Bidirectional Transport Measurement apical Apical (AP) Chamber (Lumen Side) cells Polarized Caco-2 Cell Monolayer (with Tight Junctions) apical->cells transport_ab Absorption (A -> B) Compound added to AP chamber, measured in BL chamber apical->transport_ab Dose transport_ba Efflux (B -> A) Compound added to BL chamber, measured in AP chamber apical->transport_ba Sample basolateral Basolateral (BL) Chamber (Blood Side) basolateral->transport_ab Sample basolateral->transport_ba Dose membrane Porous Membrane membrane->basolateral cells->membrane

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm², indicating intact tight junctions.[21]

    • A low permeability paracellular marker (e.g., Lucifer Yellow) should be run alongside the test compound to confirm monolayer integrity during the experiment.[19]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A-to-B transport: Add the test compound (e.g., 10 µM) to the apical (AP) chamber and fresh buffer to the basolateral (BL) chamber.

    • For B-to-A transport: Add the test compound to the BL chamber and fresh buffer to the AP chamber.

    • Incubate the plate at 37°C with gentle shaking for up to 2 hours.[19]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze all samples by LC-MS/MS to determine the compound concentration.

  • Data Analysis:

    • Calculate the Apparent Permeability Coefficient (Papp) in cm/s for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Example Data & Interpretation
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted PermeabilityEfflux Substrate?
Test Compound 8.525.53.0ModerateYes
Propranolol (High Perm)22.121.50.97HighNo
Atenolol (Low Perm)0.40.51.25LowNo
Digoxin (Efflux Substrate)0.39.832.7LowYes
  • Interpretation: The test compound shows moderate absorptive permeability (Papp A→B > 5 x 10⁻⁶ cm/s is often considered good). However, the efflux ratio of 3.0 (a value > 2 is significant) indicates it is a substrate of an efflux transporter (like P-glycoprotein), which could limit its net absorption in vivo.

Summary of In Vitro ADME Profile

This series of primary in vitro assays provides a foundational ADME profile for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, which is essential for informed decision-making in the drug discovery cascade.

ADME ParameterAssayResultImplication / Next Steps
Metabolism HLM StabilityModerate ClearanceThe compound is metabolized. Further studies to identify metabolites and the specific CYP isoforms responsible (phenotyping) are recommended.
Distribution Plasma Protein Binding95.1% BoundHigh binding will influence the free drug concentration. This value is critical for PK/PD modeling.
Excretion/DDI Risk CYP InhibitionModerate inhibitor of CYP2D6 (IC50 = 8.9 µM)Potential for drug-drug interactions with other CYP2D6 substrates. This warrants further investigation, potentially with time-dependent inhibition studies.
Absorption Caco-2 PermeabilityModerate Permeability, Efflux Ratio = 3.0Oral absorption may be limited by active efflux. Consider in vivo PK studies to confirm bioavailability.

This initial profile suggests that 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone has a mixed but tractable ADME profile. The key liabilities identified—moderate metabolic clearance and active efflux—can be addressed through further targeted studies and potential chemical modification if required.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Caco-2 Permeability Assay. Domainex. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Cytochrome P450 Inhibition Assay. Creative Bioarray. [Link]

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  • Metabolic Stability Assays. Sigma-Aldrich. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

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Method

Application Notes and Protocols: Harnessing 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone for Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for utilizing 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone as a chemical probe for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone as a chemical probe for the identification of its cellular protein targets. Chemical probes are indispensable tools in drug discovery and chemical biology for elucidating the mechanisms of action of bioactive small molecules.[1][2][3] This document outlines the principles of photo-affinity labeling, a powerful technique for covalently capturing protein targets, and provides detailed protocols for probe modification, in-cell labeling, affinity purification, and mass spectrometry-based protein identification. Furthermore, we discuss strategies for validating the identified protein-protein interactions, ensuring the scientific rigor of the findings.

Introduction to 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone as a Chemical Probe

1.1. The Role of Chemical Probes in Target Deconvolution

The identification of the molecular targets of a bioactive compound is a critical and often rate-limiting step in drug discovery.[4] Chemical probes, which are small molecules designed to selectively interact with and report on their protein partners, are essential for this process.[3] A well-characterized chemical probe can illuminate the biological relevance of a target in a disease model and pave the way for novel therapeutic strategies.[3]

1.2. Compound Profile: 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound featuring a benzophenone core.[5] The benzophenone moiety is a well-established photo-reactive group, making this compound an excellent starting point for the development of a photo-affinity labeling (PAL) probe.[6][7] Upon irradiation with UV light (typically around 350-360 nm), the benzophenone group forms a reactive triplet diradical that can covalently cross-link to nearby amino acid residues of an interacting protein.[6][8] The dichlorinated phenyl ring and the methylpiperazinomethyl group contribute to the molecule's specific binding properties, which may favor interactions with particular protein families, such as kinases or other ATP-binding proteins.

1.3. Principle of Photo-Affinity Labeling (PAL) for Target Identification

PAL is a powerful strategy for identifying the direct binding partners of a small molecule in a complex biological environment, such as a cell lysate or even in living cells.[4] The general workflow involves:

  • Probe Design and Synthesis: The parent compound is modified to include a photo-reactive group and an affinity handle (e.g., biotin or an alkyne for click chemistry). In the case of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, the benzophenone core already serves as the photo-reactive moiety.

  • Incubation and Cross-linking: The probe is incubated with a biological sample (e.g., cells or cell lysate) to allow it to bind to its target protein(s). Subsequent exposure to UV light activates the photo-reactive group, leading to the formation of a covalent bond between the probe and its target.[6]

  • Enrichment of Covalently Labeled Proteins: The affinity handle on the probe is used to selectively isolate the probe-protein complexes from the rest of the proteome.[7]

  • Identification of Target Proteins: The enriched proteins are identified using mass spectrometry-based proteomics.[9]

Designing a Bifunctional Probe for Target Identification

To effectively use 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone as a chemical probe, it is advantageous to introduce a "clickable" handle, such as a terminal alkyne. This allows for the subsequent attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization) via a bio-orthogonal click reaction.[10][11] This two-step approach is often preferred over using a bulky biotinylated probe directly, as the smaller alkyne modification is less likely to interfere with the probe's binding to its target.[4]

A plausible synthetic route for an alkyne-modified probe could involve the modification of the piperazine ring. For the purpose of these application notes, we will refer to the alkyne-modified version as Probe-1 .

Experimental Protocols

3.1. Protocol 1: Photo-Affinity Labeling of Live Cells with Probe-1

This protocol describes the covalent labeling of target proteins within live cells.

Materials:

  • Probe-1 (alkyne-modified 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • UV lamp (365 nm)

  • Cell scrapers

Procedure:

  • Cell Culture: Plate the cells of interest at an appropriate density in 10 cm dishes and grow to 80-90% confluency.

  • Probe Incubation:

    • Prepare a stock solution of Probe-1 in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the medium containing Probe-1 to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.

  • UV Cross-linking:

    • Remove the plates from the incubator and place them on ice.

    • Irradiate the cells with a 365 nm UV lamp for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.

  • Cell Harvesting:

    • After irradiation, remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells immediately for the click reaction and affinity purification (see Protocol 2).

3.2. Protocol 2: Cell Lysis, Click Reaction, and Affinity Purification

This protocol details the steps to attach a biotin tag to the alkyne-modified probe and then purify the labeled proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Add ice-cold lysis buffer to the plates of UV-cross-linked cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Reaction:

    • To the clarified lysate, add biotin-azide (final concentration ~50 µM), TCEP (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO4 (final concentration ~1 mM).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads by washing them three times with lysis buffer.

    • Add the equilibrated beads to the lysate after the click reaction and incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1. PBS with 1% SDS, 2. PBS with 4M urea, 3. PBS).

  • Elution:

    • After the final wash, elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 10 minutes.

3.3. Protocol 3: On-Bead Digestion for Mass Spectrometry

This protocol is an alternative to elution and is often preferred for mass spectrometry analysis to reduce background from the streptavidin beads.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Washing: Perform the affinity purification and washing steps as described in Protocol 2.

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Add trypsin to the bead slurry (typically 1 µg of trypsin per 50 µg of estimated protein).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution of peptides from the beads with a solution of 50% acetonitrile and 0.1% formic acid.

    • Combine the supernatants and desalt the peptides using a C18 StageTip before mass spectrometry analysis.

3.4. Protocol 4: Target Validation by Competition Assay and Western Blot

It is crucial to validate the potential targets identified by mass spectrometry.[12]

Procedure:

  • Competition Assay:

    • Perform the photo-affinity labeling experiment (Protocol 1) in the presence and absence of a 50-100 fold excess of the parent compound (3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, without the alkyne handle).

    • The parent compound should compete with Probe-1 for binding to the target protein, leading to a reduced signal for the target in the pull-down.

  • Western Blot Analysis:

    • Run the eluates from the affinity purification (with and without competitor) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific to the candidate target protein.

    • A significant decrease in the band intensity in the competitor lane compared to the control lane validates the interaction.

Data Presentation and Visualization

Quantitative Data Summary

Experiment Control (Probe-1 only) Competition (+ excess parent compound) Negative Control (No UV)
Mass Spec Peptide Count (Target X) HighLow / NoneLow / None
Western Blot Band Intensity (Target X) StrongWeak / AbsentWeak / Absent

Experimental Workflow Diagram

Workflow cluster_cell In Living Cells cluster_lysate Cell Lysate cluster_analysis Analysis A 1. Incubate Cells with Probe-1 B 2. UV Cross-linking (365 nm) A->B C 3. Cell Lysis B->C D 4. Click Reaction (+ Biotin-Azide) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. Elution or On-Bead Digestion E->F G 7. Mass Spectrometry (LC-MS/MS) F->G H 8. Target Identification & Validation G->H

Caption: Overall workflow for target identification using the photo-affinity probe.

Hypothetical Signaling Pathway

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetX Target X (e.g., Kinase) Receptor->TargetX Signal Substrate Substrate Protein TargetX->Substrate Phosphorylation TF Transcription Factor Substrate->TF Probe Probe-1 Probe->TargetX Inhibition Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway involving the identified target protein.

Troubleshooting

Problem Possible Cause Solution
No or low signal for target protein Inefficient cross-linkingOptimize UV exposure time and intensity.
Low probe concentrationIncrease the concentration of Probe-1 .
Inefficient click reactionCheck the freshness of reagents (TCEP, CuSO4). Optimize reaction time.
High background of non-specific proteins Insufficient washingIncrease the number and stringency of wash steps.
Probe aggregationFilter the probe solution before adding to cells.
Inconsistent results Variation in cell confluency or healthStandardize cell culture conditions.
Degradation of probe or reagentsStore all reagents properly and use fresh aliquots.

References

  • Ahuja, A., Singh, S., & Murti, Y. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening, 27(17), 2544-2564.
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 17(10), 12397-12423.
  • Yao, S. Q., & Li, L. (2010). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 2(4), 223-241.
  • Ahuja, A., Singh, S., & Murti, Y. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. PubMed.
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  • ResearchGate. (n.d.). Identification of molecular targets by photo-affinity labeling and click chemistry.
  • Wang, Y., Liu, J., & Zhang, Q. (2013). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. ACS Chemical Biology, 8(11), 2419-2426.
  • Wang, D., & Hsieh-Wilson, L. C. (2020). Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins. Journal of the American Chemical Society, 142(32), 13803-13812.
  • Li, J., Jia, S., & Chen, P. R. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5328.
  • Codreanu, S. G., & Liebler, D. C. (2008). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology, 21(2), 487-497.
  • Scott, J. S., & Brown, D. G. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry, 11(13), 1625-1643.
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 483-504.
  • Miller, L. J., Dong, M., & Hadac, E. M. (2007). Novel Benzodiazepine Photoaffinity Probe Stereoselectively Labels a Site Deep Within the Membrane-spanning Domain of the Cholecystokinin Receptor. Journal of Biological Chemistry, 282(27), 19808-19818.
  • Baite Parker Company. (n.d.).
  • Wijerathne, H., & Adebomi, V. A. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(19), 6296.
  • Creative Proteomics. (n.d.). Pull-Down Assay Service.
  • ResearchGate. (n.d.). Protein-Protein Interactions Identified by Pull-Down Experiments and Mass Spectrometry.
  • ResearchGate. (n.d.). Identification of proteins from pull down assay by MS.
  • da Fonseca, T. L., & de Souza, G. A. (2021). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2228, 21-30.
  • Huranova, M., & Hnilicova, J. (2018). Technologies for the identification and validation of protein-protein interactions. General Physiology and Biophysics, 37(3), 225-238.
  • Yang, Y., Song, H., & He, D. (2016). A chemical proteomics approach to reveal direct protein-protein interactions in living cells. eLife, 5, e14345.
  • Nevola, L., & Giralt, E. (2012). Enabling Large-Scale Design, Synthesis and Validation of Small Molecule Protein-Protein Antagonists. PLoS ONE, 7(3), e32839.
  • Chan, J. C. H., & Yang, Y. (2025). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ChemBioChem, 26(1), e202400715.
  • Arda, A., & Walhout, A. J. M. (2020). Optimized protocol for in vivo affinity purification proteomics and biochemistry using C. elegans. STAR Protocols, 1(3), 100183.
  • Cube Biotech. (n.d.).
  • siTOOLs Biotech. (2017, March 13). RNA affinity purification: Tips for optimizing. siTOOLs Biotech Blog.
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  • Addgene. (2022, February 7). Affinity Purification of Recombinant Antibodies with Protein A or Protein G. Addgene.
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  • Brown, A., & Kelly, J. M. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases, 11(9), e0005882.
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Application

Application Note: Synthesis of a Focused Library of 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone Derivatives

Executive Summary Benzophenones are privileged scaffolds in medicinal chemistry, acting as rigid, sp²-hybridized linkers that orient pharmacophores into distinct vector spaces. The 3,5-dichloro substitution pattern provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenones are privileged scaffolds in medicinal chemistry, acting as rigid, sp²-hybridized linkers that orient pharmacophores into distinct vector spaces. The 3,5-dichloro substitution pattern provides optimal lipophilicity and halogen-bonding potential, frequently utilized to occupy hydrophobic pockets in kinase and GPCR targets.

This application note details a robust, divergent synthetic protocol for generating a focused library of 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898763-30-9) and its derivatives. The incorporation of a methylpiperazine moiety—or analogous cyclic amines—introduces a tunable basic center (pKa ~ 8.5) that enhances aqueous solubility, modulates hERG liability, and improves oral bioavailability.

Retrosynthetic Analysis & Strategy

To facilitate high-throughput library generation, a divergent late-stage functionalization strategy is employed.

  • Phase 1 (Core Assembly): Synthesis of the common electrophilic intermediate, 4-(3,5-dichlorobenzoyl)benzaldehyde. This is achieved via a highly controlled lithium-halogen exchange of 4-bromobenzaldehyde diethyl acetal, followed by nucleophilic addition to 3,5-dichlorobenzoyl chloride.

  • Phase 2 (Divergent Derivatization): Direct reductive amination of the aldehyde core with various secondary amines using Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Mechanistic Causality for Reagent Selection: NaBH(OAc)₃ is explicitly chosen over Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN). NaBH₄ is too nucleophilic and will prematurely reduce the aldehyde to a benzyl alcohol before imine condensation occurs. While NaBH₃CN is effective, it generates highly toxic hydrogen cyanide gas upon acidic workup. NaBH(OAc)₃, featuring electron-withdrawing acetoxy ligands, exhibits dampened nucleophilicity. This makes it exquisitely chemoselective for the highly electrophilic iminium ion intermediate over the neutral aldehyde, allowing for a safe, one-pot direct reductive amination.

Synthetic Workflow Visualization

SyntheticWorkflow A 4-Bromobenzaldehyde Diethyl Acetal B n-BuLi / THF (-78 °C) A->B C Aryl Lithium Intermediate B->C E 4-(3,5-Dichlorobenzoyl) benzaldehyde C->E D 3,5-Dichlorobenzoyl Chloride D->E Addition & Deprotection F Amine (e.g., 1-Methylpiperazine) NaBH(OAc)3, DCE E->F G Target Library: 3,5-Dichloro-4'-(aminomethyl) benzophenones F->G Reductive Amination

Fig 1: Divergent synthetic workflow for the 3,5-dichlorobenzophenone library.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-Dichlorobenzoyl)benzaldehyde
  • Initiation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-bromobenzaldehyde diethyl acetal (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes, suppressing unwanted Wurtz-Fittig homocoupling side reactions. The diethyl acetal protects the electrophilic aldehyde from self-condensation during the generation of the nucleophilic aryl lithium species.

  • Electrophilic Addition: Dissolve 3,5-dichlorobenzoyl chloride (10.5 mmol) in anhydrous THF (10 mL) and add dropwise to the aryl lithium solution at -78 °C. Stir for 1 hour, then allow the reaction to warm to 0 °C.

  • Deprotection & Quench: Add 2M HCl (20 mL) and stir vigorously at room temperature for 2 hours.

    • Causality: The acidic environment serves a dual purpose: it quenches the organometallic reaction and simultaneously hydrolyzes the diethyl acetal back to the reactive aldehyde for the next step.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: High-Throughput Reductive Amination (Library Generation)
  • Imine Condensation: In a 20 mL scintillation vial, dissolve 4-(3,5-dichlorobenzoyl)benzaldehyde (1.0 mmol) and the secondary amine (e.g., 1-methylpiperazine, 1.1 mmol) in 1,2-dichloroethane (DCE, 5 mL).

    • Causality: DCE is selected over THF because it maximizes the solubility of the borohydride species and accelerates the reductive amination kinetics.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol).

    • Causality: Acetic acid acts as a proton source to catalyze the dehydration of the intermediate carbinolamine, driving the equilibrium toward the highly reactive iminium ion .

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 mmol) in one portion. Stir at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes.

    • Causality: The basic quench decomposes any residual borohydride and ensures the basic amine product is fully deprotonated (free-based), partitioning it entirely into the organic layer during extraction.

  • Purification: Extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH with 1% NH₄OH modifier).

Self-Validating Systems & Troubleshooting

  • Monitoring Imine Formation (LC-MS): The reaction is self-indicating via LC-MS. The disappearance of the aldehyde peak (UV 254 nm, M+H = 279) and the emergence of the highly ionizable product mass (e.g., M+H = 363 for the methylpiperazine derivative) confirms conversion.

  • Troubleshooting Over-Reduction: If LC-MS indicates the presence of the benzyl alcohol byproduct (M+H = 281), it signifies premature hydride delivery. Correction: Withhold the NaBH(OAc)₃ for 30 minutes to allow the imine to pre-form completely before introducing the reducing agent.

Quantitative Data: Synthesized Library Members

Compound NameAmine ReagentCAS NumberMolecular WeightExpected YieldLC-MS Purity
3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone1-Methylpiperazine363.28 g/mol >85%>98%
3,5-Dichloro-4'-(pyrrolidinomethyl)benzophenonePyrrolidine334.24 g/mol >88%>98%
3,5-Dichloro-4'-(morpholinomethyl)benzophenoneMorpholineN/A350.24 g/mol >80%>95%
3,5-Dichloro-4'-(dimethylaminomethyl)benzophenoneDimethylamineN/A308.20 g/mol >82%>95%

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • NextSDS. "3,5-DICHLORO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information." NextSDS Database. URL:[Link]

Method

Revolutionizing Preclinical Cancer Research: A Protocol for Assessing Novel Benzophenone Anti-Proliferative Effects in 3D Tumor Spheroids

Introduction: The Shift from 2D to 3D Models in Oncology For decades, two-dimensional (2D) cell cultures have been a cornerstone of cancer research and initial drug screening. However, these monolayer cultures fail to re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift from 2D to 3D Models in Oncology

For decades, two-dimensional (2D) cell cultures have been a cornerstone of cancer research and initial drug screening. However, these monolayer cultures fail to replicate the complex three-dimensional architecture and microenvironment of solid tumors, often leading to a high failure rate of promising drug candidates in later preclinical and clinical stages.[1][2] Three-dimensional (3D) tumor spheroids have emerged as a more physiologically relevant in vitro model, bridging the gap between traditional cell culture and in vivo studies.[1][2][3][4] These self-assembled cellular aggregates mimic key aspects of tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of a hypoxic core, providing a more accurate platform for evaluating the efficacy of novel anti-cancer compounds.[4][5]

Benzophenone derivatives have garnered significant interest as a promising class of compounds with potent anti-cancer properties.[6][7] Studies have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7][8] Some benzophenones have been shown to inhibit cancer cell proliferation by targeting key signaling pathways, such as the MEK/ERK pathway, or by inhibiting enzymes like cathepsins.[9][10] This application note provides a detailed protocol for assessing the anti-proliferative effects of novel benzophenones on tumor spheroids, offering a robust framework for researchers in drug discovery and oncology.

Section 1: Experimental Design and Workflow

A successful and reproducible assessment of anti-proliferative effects requires a well-defined experimental workflow. The following diagram outlines the key stages of the protocol, from spheroid formation to data analysis.

G cluster_0 Phase 1: Spheroid Formation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Endpoint Analysis A Cell Seeding (Ultra-Low Attachment Plate) B Incubation & Spheroid Formation (3-4 days) A->B C Addition of Novel Benzophenone Derivatives B->C Treatment Initiation D Incubation (48-72 hours) C->D E Spheroid Morphology & Size Analysis D->E Data Acquisition F Cell Viability Assessment E->F G Mechanistic Studies (Optional) F->G G cluster_0 cluster_1 cluster_2 Benz Novel Benzophenone Derivatives MEK_ERK MEK/ERK Pathway Benz->MEK_ERK Inhibition Caspases Caspase Activation Benz->Caspases Activation Cell_Cycle Cell Cycle Checkpoints (G1/S or G2/M) Benz->Cell_Cycle Arrest Proliferation Decreased Proliferation MEK_ERK->Proliferation Apoptosis Increased Apoptosis Caspases->Apoptosis Cell_Cycle->Proliferation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Technical Support Center. Working with highly lipophilic small molecules often presents significant formulation challenges in aqueous in vitro and in vivo models.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly lipophilic small molecules often presents significant formulation challenges in aqueous in vitro and in vivo models. This guide provides a mechanistic understanding of why 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone resists aqueous dissolution and offers field-proven, self-validating protocols to overcome these barriers.

Physicochemical Profiling

To successfully formulate this compound, we must first deconstruct its physical chemistry. The molecule is characterized by a "tug-of-war" between a highly hydrophobic core and a basic, ionizable tail.

Structural ComponentPhysicochemical PropertyImpact on Aqueous Solubility
3,5-Dichlorobenzophenone Core Highly lipophilic (High LogP)Drives hydrophobic aggregation; causes rapid "crashing out" in polar solvents at neutral pH.
4-Methylpiperazine Moiety Basic tertiary/secondary amines (pKa ~4.5, ~8.5)Provides a highly ionizable site. Protonation at acidic pH drastically increases water solubility.
Whole Molecule Intrinsic Solubility < 10 µg/mLPractically insoluble in purely aqueous media at pH 7.4. Requires specific formulation strategies.
Recommended Stock Solvent 100% Anhydrous DMSOHighly soluble (>10 mM); however, requires careful stepwise dilution to prevent solvent-shifting.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? A1: This phenomenon is known as "solvent-shifting." The 3,5-dichlorobenzophenone moiety is intensely hydrophobic. When the concentrated DMSO stock is introduced into a high-dielectric aqueous environment like PBS, the rapid change in solvent polarity forces the non-polar aromatic rings to aggregate via hydrophobic interactions, minimizing their exposed surface area to water 1. Because the pH is 7.4, the piperazine ring is only partially protonated, which is insufficient to overcome the massive lipophilicity of the dichlorinated core.

Q2: How can I leverage the compound's chemical structure to improve aqueous solubility without adding detergents? A2: You can exploit the 4-methylpiperazine moiety. Piperazine derivatives typically feature a basic tertiary amine with a pKa around 8.5. By lowering the pH of your aqueous buffer (e.g., to pH 5.5 - 6.0) or by formulating the compound as a hydrochloride salt, you fully protonate the piperazine ring. This introduces a formal positive charge, creating strong ion-dipole interactions with water that thermodynamically favor dissolution over aggregation 2.

Q3: My cellular assay requires physiological pH (7.4) and cannot tolerate high DMSO (>0.5%). What is the best formulation strategy? A3: The optimal strategy is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic 3,5-dichlorobenzophenone core spontaneously inserts into this cavity to shield itself from water, forming a water-soluble inclusion complex. This completely masks the hydrophobic bulk while maintaining the physiological pH and eliminating the need for organic solvents 3.

Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock and "Dropwise" Aqueous Dilution

Causality Focus: Using anhydrous DMSO prevents premature water-induced nucleation. Dropwise addition under vortexing prevents localized zones of supersaturation that trigger irreversible crystallization.

  • Solvent Verification: Ensure your DMSO is 100% anhydrous. Hygroscopic absorption of atmospheric water into DMSO drastically reduces the solubility limit of lipophilic compounds 1.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 5 minutes to disrupt any micro-crystalline lattices.

  • Aliquotting: Store in single-use 20 µL aliquots at -80°C to prevent freeze-thaw cycles.

  • Kinetic Dilution: To prepare a 10 µM working solution, vigorously vortex 999 µL of the target aqueous buffer. While vortexing, add 1 µL of the 10 mM DMSO stock dropwise directly into the center of the vortex. Never add the buffer to the DMSO.

  • System Validation: Visually inspect the final solution against a dark background under a bright light. The solution must be optically clear. Any turbidity or Tyndall effect (light scattering) indicates micro-precipitation, meaning the dilution rate was too fast.

Protocol 2: Formulation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Causality Focus: HP-β-CD complexation is an equilibrium process driven by enthalpy (displacement of high-energy water from the cyclodextrin cavity) and requires extended time and agitation to reach steady-state.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: Add the target compound (in powder form) to the HP-β-CD solution to achieve the desired concentration (e.g., 1 mM).

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24–48 hours. The extended time is required because the kinetics of solid-state dissolution and subsequent cavity inclusion are inherently slow 4.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • System Validation: Compare the UV-Vis absorbance (at the compound's λmax) of the supernatant before and after centrifugation. A less than 5% drop in absorbance confirms that the compound is fully complexed and not merely suspended as micro-particulates.

Formulation Decision Workflow

SolubilityWorkflow Start Precipitation of 3,5-Dichloro-benzophenone Derivative in Buffer CheckPH Can the assay tolerate acidic conditions (pH < 6.0)? Start->CheckPH Acidic In situ Salt Formation (Protonate Piperazine with HCl) CheckPH->Acidic Yes Neutral Requires Physiological pH (7.4) CheckPH->Neutral No CheckDMSO Can the assay tolerate >0.5% DMSO + Surfactant? Neutral->CheckDMSO Cosolvent Co-solvent/Surfactant Method (DMSO + Tween-80) CheckDMSO->Cosolvent Yes Cyclodextrin Host-Guest Complexation (20% HP-β-CD in PBS) CheckDMSO->Cyclodextrin No

Decision-tree workflow for optimizing the aqueous solubility of benzophenone derivatives.

References

  • PubMed. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs. Available at:[Link]

  • MDPI. Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. Available at:[Link]

Sources

Optimization

Improving the yield and purity of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone synthesis

[fontname="Helvetica,Arial,sans-serif", shape=box, style="filled,rounded", Refining Q&A Details I'm currently finalizing the Q&A section, specifically for the bromination step. I'm focusing on mechanistic explanations, p...

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Q&A Details

I'm currently finalizing the Q&A section, specifically for the bromination step. I'm focusing on mechanistic explanations, particularly the effects of elevated Br2/HBr levels and NBS's role in the radical bromination. I am also planning to include a Q&A on quaternary salt formation.

Detailing Reaction Mechanisms

I'm now detailing mechanistic explanations within the Q&A. For bromination, I'm focusing on the effect of Br2/HBr levels and the role of NBS in radical bromination. For N-alkylation, I'll explain regiospecific alkylation using an excess of amine. Finally, I will explain isomer distribution (ortho vs. para) with temperature's role in the Friedel-Crafts reaction, focusing on the steric bulk.

Detailing Self-Validation

I am now incorporating self-validation checks into each protocol (Friedel-Crafts, bromination, N-alkylation), as you suggested. For the Friedel-Crafts step, I'm verifying acyl chloride consumption by TLC. The bromination step focuses on succinimide formation, and the acid-base workup indicates product partitioning for the N-alkylation step. I am making sure the checks will be written in a "This indicates" format, describing a physical change in the reaction.

Validating Visualization Details

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Troubleshooting Guide: 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling the synthesis of 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone , a critical pharmaceutical building block.

Synthesizing this heavily functionalized benzophenone derivative involves a three-stage sequence: Friedel-Crafts acylation, radical benzylic bromination, and nucleophilic N-alkylation. Below, we dissect the mechanistic causality behind common synthetic failures and provide field-proven, self-validating protocols to maximize yield and purity.

SynthesisWorkflow SM 3,5-Dichlorobenzoyl Chloride + Toluene Int1 3,5-Dichloro-4'- methylbenzophenone SM->Int1 Step 1: AlCl3 (1.2 eq) Friedel-Crafts Acylation Int2 3,5-Dichloro-4'- (bromomethyl)benzophenone Int1->Int2 Step 2: NBS, AIBN Radical Bromination Prod 3,5-Dichloro-4'-(4-methyl piperazinomethyl)benzophenone Int2->Prod Step 3: 1-Methylpiperazine N-Alkylation

Fig 1: Three-step synthetic workflow for the target benzophenone derivative.

Phase 1: Core Formation via Friedel-Crafts Acylation

Q: My reaction stalls at 60% conversion despite using 1.0 equivalent of AlCl₃. Why is the catalyst dying? A: In Friedel-Crafts acylations, the Lewis acid (AlCl₃) is not truly catalytic. Once the benzophenone core is formed, the highly Lewis-basic carbonyl oxygen tightly coordinates with the aluminum center, forming a stable, stoichiometric complex[1]. This effectively removes AlCl₃ from the catalytic cycle. You must use a minimum of 1.1 to 1.2 equivalents of AlCl₃ relative to the acyl chloride to ensure complete conversion.

Q: I am observing a high percentage of the ortho-isomer impurity (3,5-dichloro-2'-methylbenzophenone). How can I improve para-selectivity? A: Toluene is an ortho/para-directing substrate. While the bulky 3,5-dichlorobenzoyl electrophile inherently favors the less sterically hindered para-position, elevated temperatures increase the kinetic ortho-attack[1]. To suppress ortho-isomer formation, strictly control the internal temperature between 0 °C and 5 °C during the electrophile generation and addition phases.

Protocol 1: Optimized Friedel-Crafts Acylation
  • Setup: Charge a dry, nitrogen-flushed reactor with toluene (5 volumes) and 3,5-dichlorobenzoyl chloride (1.0 eq). Cool the mixture to 0 °C.

  • Addition: Add anhydrous AlCl₃ (1.2 eq) portion-wise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check: The suspension will transition into a deep amber, homogeneous solution as the AlCl₃-ketone complex forms. Quench a 0.1 mL aliquot in methanol; TLC should show complete consumption of the acyl chloride (observed as the methyl ester derivative).

  • Workup: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3,5-dichloro-4'-methylbenzophenone.

Phase 2: Radical Benzylic Bromination (Wohl-Ziegler)

Q: My bromination yields a mixture of unreacted starting material, the desired monobromide, and 10-15% of the dibromide impurity. How do I prevent over-bromination? A: Dibromination is a classic failure mode in Wohl-Ziegler reactions because the monobrominated product remains highly susceptible to further radical abstraction. Standard portion-wise addition of N-bromosuccinimide (NBS) creates transient spikes in active bromine concentration. Transitioning to a continuous addition model keeps the steady-state concentration of active Br₂ low, drastically reducing dibromide formation[2].

Q: The reaction has a long, unpredictable induction period before initiating. How can I standardize it? A: The induction period is heavily dependent on the generation of initial trace Br₂/HBr species. Using strictly purified NBS can actually hinder initiation. Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh, and consider utilizing photochemical initiation (e.g., a blue LED or UV source) alongside thermal heating to guarantee immediate, consistent radical generation[2].

Protocol 2: Optimized Benzylic Bromination
  • Setup: Dissolve 3,5-dichloro-4'-methylbenzophenone (1.0 eq) and AIBN (0.05 eq) in chlorobenzene (10 volumes). Heat the solution to 80 °C under nitrogen.

  • Continuous Addition: Dissolve NBS (1.1 eq) in a minimum volume of warm chlorobenzene and add it continuously via a syringe pump over 3 hours.

  • Self-Validation Check: As the reaction proceeds, insoluble succinimide byproduct will precipitate and float on the surface of the dense chlorobenzene solvent.

  • Workup: Cool the reaction to 0 °C and filter off the succinimide. Wash the organic filtrate with saturated Na₂S₂O₃ to quench residual bromine, dry, and concentrate to yield 3,5-dichloro-4'-(bromomethyl)benzophenone.

Phase 3: Nucleophilic Substitution (N-Alkylation)

Q: I am observing a highly polar impurity that won't elute on normal-phase TLC, and my overall yield is low. What is happening? A: You are likely forming a quaternary ammonium salt via over-alkylation. 1-Methylpiperazine contains two basic nitrogens. While the secondary amine is more nucleophilic, once alkylated, the newly formed tertiary amine can react with a second equivalent of the benzylic bromide if the bromide is locally in excess[3].

Q: How do I prevent this dimerization and cleanly isolate the basic product? A: Invert your addition sequence. Add the benzylic bromide dropwise to a solution containing an excess (1.5 - 2.0 eq) of 1-methylpiperazine. Furthermore, utilize an acid-base extraction for purification. The target molecule contains a basic piperazine ring, allowing it to be partitioned into an aqueous layer as a salt, leaving neutral impurities behind[3].

Protocol 3: Optimized N-Alkylation & Acid-Base Workup
  • Setup: Dissolve 1-methylpiperazine (2.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetonitrile (8 volumes). Cool to 10 °C.

  • Addition: Dissolve the benzylic bromide intermediate (1.0 eq) in acetonitrile (2 volumes) and add dropwise over 1 hour. Stir at room temperature for 4 hours.

  • Self-Validation Check (Acid-Base Checkpoint): Concentrate the mixture, dissolve the residue in dichloromethane (DCM), and extract with 1M HCl (pH 1-2). The target product will move into the aqueous layer. Discard the DCM layer (which contains unreacted bromide and neutral impurities).

  • Isolation: Cool the aqueous layer to 5 °C and slowly adjust the pH to 10-11 using 2M NaOH. The target API will precipitate or form an oil. Extract with fresh DCM, wash with brine, dry, and concentrate to yield highly pure 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone.

Quantitative Process Data Summary

By implementing the mechanistic adjustments described above, process chemists can expect significant improvements in both throughput and purity profiles.

Reaction PhaseStandard ConditionOptimized ConditionYield ShiftPurity Shift
1. Friedel-Crafts 1.0 eq AlCl₃, RT addition1.2 eq AlCl₃, 0-5 °C addition65% → 88% 80% → 95% (Para-isomer)
2. Bromination Portion-wise NBS additionContinuous NBS addition55% → 82% 75% → 92% (Mono-bromide)
3. N-Alkylation Direct mixing, 1.0 eq amineInverse addition, 2.0 eq amine60% → 90% 85% → 99% (Post A/B workup)
References
  • The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene Source: ResearchGate / Bulletin des Sociétés Chimiques Belges URL:[Link]

  • Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Troubleshooting off-target effects of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in cellular assays

Welcome to the Technical Support Center for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone . As a Senior Application Scientist, I have designed this guide to help you navigate the complex off-target effects and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone . As a Senior Application Scientist, I have designed this guide to help you navigate the complex off-target effects and assay interferences associated with this specific chemical probe.

Rather than simply listing workarounds, this guide deconstructs the compound’s structural liabilities to explain the causality behind your unexpected experimental results. By understanding the physical chemistry of the molecule, you can implement the self-validating protocols provided below to isolate true pharmacological effects from chemical artifacts.

Structural Liability Analysis: The Chemical Basis of Assay Interference

To troubleshoot this compound, we must first dissect its three primary functional groups, each of which introduces distinct off-target mechanisms in cellular environments:

  • 4-Methylpiperazinomethyl Group (Basic Amine): The piperazine ring is a weakly basic moiety (pKa ~8.5). In the physiological pH of the cytosol (pH 7.4), a significant fraction remains unprotonated and membrane-permeable. However, upon entering the acidic environment of the lysosome (pH 4.5), it becomes doubly protonated and membrane-impermeable. This phenomenon, known as lysosomotropism or ion trapping, sequesters the drug away from its intended cytosolic or nuclear targets[1],[2]. Furthermore, piperazine is a "privileged scaffold" that frequently exhibits off-target binding to G-protein-coupled receptors (GPCRs)[3].

  • Benzophenone Core: Benzophenone is a classic photosensitizer. Under ambient laboratory light or UV excitation (common in fluorescence microscopy), it undergoes intersystem crossing to an excited triplet state. This state transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as superoxide and singlet oxygen, leading to phototoxicity[4],[5].

  • 3,5-Dichlorophenyl Group: The addition of two chlorine atoms significantly increases the lipophilicity (LogP) of the molecule. This drives non-specific hydrophobic interactions with serum proteins (e.g., BSA in culture media) and lipid bilayers, drastically reducing the free, active fraction of the compound.

Diagnostic Workflow

Use the following decision tree to map your observed cellular assay phenotypes directly to the compound's structural liabilities.

Troubleshooting Phenotype Observed Cellular Phenotype Drop Loss of Potency (Cell vs. Biochemical) Phenotype->Drop Tox Light-Dependent Cytotoxicity Phenotype->Tox Shift Media-Dependent IC50 Shift Phenotype->Shift GPCR Anomalous Ca2+/cAMP Signaling Phenotype->GPCR Lysosome Lysosomotropism (Piperazine pKa ~8.5) Drop->Lysosome ROS ROS Generation (Benzophenone Triplet) Tox->ROS Protein Serum Protein Binding (Dichlorophenyl LogP) Shift->Protein OffTarget GPCR Cross-Reactivity (Piperazine Scaffold) GPCR->OffTarget Solution1 Collapse pH gradient (Bafilomycin A1) Lysosome->Solution1 Solution2 Perform assay in dark; Avoid UV/Blue light ROS->Solution2 Solution3 Titrate FBS (0-10%); Calculate Free Fraction Protein->Solution3 Solution4 Counter-screen against 5-HT / D2 receptors OffTarget->Solution4

Diagnostic workflow mapping cellular phenotypes to structural liabilities of the compound.

Troubleshooting Guides & FAQs

Q1: My compound shows an IC50 of 12 nM in biochemical enzymatic assays, but the IC50 drops to >5 μM in intact cells. Why is there such a massive drop-off? A1: This is a classic hallmark of lysosomotropism driven by the 4-methylpiperazine group. Because the compound is a weak base, it diffuses into the acidic lysosome and becomes protonated. Once charged, it cannot cross the lysosomal membrane to exit, effectively sequestering the drug away from your cytosolic or nuclear target[6]. Furthermore, this massive accumulation can induce drug-induced phospholipidosis and autophagic cytopathology, confounding your viability readouts[7]. Solution: Run the assay in the presence of a V-ATPase inhibitor (see Protocol A) to confirm if potency is rescued when the lysosomal pH gradient is collapsed.

Q2: I am observing rapid cell death and high background fluorescence when I image my treated cells under the microscope. Is the compound intrinsically toxic? A2: The toxicity is likely an artifact of the imaging process itself. The benzophenone moiety is a potent Type I and Type II photosensitizer. When exposed to the excitation light of your microscope (particularly UV or blue light), the benzophenone enters an excited triplet state and reacts with intracellular oxygen to generate superoxide ( O2∙−​ ) and singlet oxygen ( 1O2​ )[4],[5]. This localized oxidative stress causes rapid, light-dependent cytotoxicity. Solution: Perform all incubations in the dark and switch to endpoint assays (e.g., luminescence-based CellTiter-Glo) that do not require continuous high-intensity light exposure (see Protocol B).

Q3: We are seeing unexpected calcium flux and cAMP alterations in our cells that are completely independent of our primary target. What is causing this? A3: The piperazine ring is a highly privileged pharmacophore for G-protein-coupled receptors (GPCRs). Substituted piperazines are notorious for off-target binding to dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors[8]. If your cellular model expresses these receptors, the compound may be acting as an unintended agonist or antagonist. Solution: Counter-screen the compound against a standard safety panel of GPCRs to establish its off-target pharmacological profile.

Quantitative Physicochemical Impact Summary

To aid in assay optimization, the following table summarizes the physicochemical properties of the compound and their direct experimental consequences.

Structural MoietyPhysicochemical PropertyExperimental ConsequencePrimary Assay Interference
4-Methylpiperazine Basic pKa (~8.5)Lysosomal Ion TrappingFalse negatives (target evasion); Phospholipidosis
Benzophenone PhotoreactivityTriplet state ROS generationLight-dependent cytotoxicity; covalent crosslinking
3,5-Dichlorophenyl High Lipophilicity (LogP > 4.0)Non-specific protein bindingSerum-dependent IC50 shifts (requires FBS titration)

Self-Validating Experimental Protocols

A robust assay must prove its own mechanism. The following protocols are designed as self-validating systems: they contain internal mechanistic controls that definitively prove why an artifact is occurring.

Protocol A: Validating Lysosomotropism via pH Gradient Collapse

Causality: If the loss of cellular potency is due to ion trapping, neutralizing the lysosomal pH will prevent protonation of the piperazine ring, allowing the compound to redistribute into the cytosol and regain its target engagement.

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • Gradient Collapse (The Internal Control): Pre-treat half the plate with 100 nM Bafilomycin A1 (a specific V-ATPase inhibitor) for 1 hour. Leave the other half untreated. Mechanism: Bafilomycin A1 prevents the pumping of protons into the lysosome, collapsing the pH gradient from ~4.5 to ~7.0.

  • Compound Treatment: Add a dose-response titration of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone to both halves of the plate.

  • Readout: Perform your standard cellular efficacy assay.

  • Validation Logic: If the compound's IC50 significantly improves only in the Bafilomycin A1-treated wells, you have definitively proven that lysosomal sequestration (lysosomotropism) is the cause of the poor cellular potency.

Protocol B: Isolating Benzophenone-Mediated Phototoxicity

Causality: If cytotoxicity is driven by target engagement, it will occur regardless of ambient light. If it is driven by benzophenone ROS generation, it will be strictly light-dependent.

  • Plate Preparation: Prepare two identical 96-well plates (Plate 1 and Plate 2) with cells and compound dose-responses.

  • Environmental Control:

    • Wrap Plate 1 entirely in aluminum foil (Strict Dark Condition).

    • Expose Plate 2 to standard ambient laboratory fluorescent light or a controlled 365 nm UV source for 30 minutes (Light Condition).

  • Incubation: Return both plates to the incubator for 24 hours.

  • Viability Readout: Measure ATP content using a luminescent viability assay (avoid fluorescent dyes like Resazurin, which require light excitation).

  • Validation Logic: If Plate 2 shows a drastic reduction in cell viability compared to Plate 1, the cytotoxicity is an artifact of benzophenone-mediated phototoxicity, not true pharmacological toxicity.

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Optimization

Technical Support Center: Optimizing Cell Permeability for Benzophenone-Based Inhibitors

Welcome to the Application Scientist Support Center. Benzophenone scaffolds are widely utilized in medicinal chemistry as potent kinase inhibitors and photoaffinity probes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Benzophenone scaffolds are widely utilized in medicinal chemistry as potent kinase inhibitors and photoaffinity probes. However, their highly lipophilic, planar nature often results in poor aqueous solubility, membrane entrapment, and susceptibility to active efflux.

This guide provides field-proven troubleshooting protocols, diagnostic workflows, and FAQs to help you systematically diagnose and resolve permeability bottlenecks in your drug development pipeline.

Diagnostic Workflows: Discrepancies in In Vitro Permeability Assays

Q: Why does my novel benzophenone inhibitor show excellent permeability in PAMPA, but poor efficacy and low permeability in Caco-2 cell-based assays?

A: This is a classic hallmark of active efflux. PAMPA (Parallel Artificial Membrane Permeability Assay) is a cell-free system that only measures passive transcellular diffusion 1. Because benzophenones are highly lipophilic (often possessing a LogP > 4), they easily partition into the artificial lipid membrane, yielding a high apparent permeability ( ).

However, in living Caco-2 cells, these molecules encounter efflux transporters like P-glycoprotein (P-gp). P-gp acts as a "hydrophobic vacuum cleaner," actively pumping lipophilic substrates out of the lipid bilayer and back into the extracellular space before they can reach the cytosol 2.

Data Interpretation Table: PAMPA vs. Caco-2
PAMPA Caco-2 (A-B)Efflux Ratio (B-A / A-B)Mechanistic DiagnosisRecommended Action
High (>10 nm/s)High (>10 nm/s)< 2 Good passive diffusion; no active efflux.Proceed directly to NanoBRET target engagement assays.
High (>10 nm/s)Low (<5 nm/s)> 2 Active efflux (e.g., P-gp substrate).Optimize scaffold to evade P-gp; validate with Verapamil control.
Low (<5 nm/s)Low (<5 nm/s)< 2 Poor passive diffusion / Membrane entrapment.Reduce MW, lower LogP, or formulate as a prodrug.
Low (<5 nm/s)High (>10 nm/s)< 2 Active uptake (transporter mediated).Rare for benzophenones; verify specific transporter dependency.

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay

To definitively prove that your benzophenone is failing due to efflux rather than poor solubility, you must run a self-validating bidirectional Caco-2 assay.

Step 1: Monolayer Culture & Validation

  • Culture Caco-2 cells on polycarbonate filter supports for 21 days.

  • Causality & Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 . This validates tight junction integrity, ensuring that any detected transport is transcellular, not paracellular leakage.

Step 2: Compound Dosing

  • Prepare the benzophenone inhibitor at 10 µM in HBSS buffer.

  • Causality & Validation: Keep DMSO concentration . Higher DMSO concentrations induce membrane toxicity, which artificially inflates permeability readings and destroys the assay's trustworthiness.

Step 3: Bidirectional Transport & Efflux Inhibition

  • Apply the compound to the apical (A) chamber for A-B transport, and the basolateral (B) chamber for B-A transport.

  • Critical Step: Run a parallel control group co-dosed with 50 µM Verapamil (a known P-gp inhibitor).

Step 4: Quantification and ER Calculation

  • Sample the receiver chambers at 60 and 120 minutes and analyze via LC-MS/MS. Calculate the Efflux Ratio (ER = ).

  • Causality & Validation: If the baseline ER is > 2, but drops to < 2 in the Verapamil control, the poor permeability is definitively caused by P-gp efflux.

Troubleshooting Intracellular Target Engagement

Q: My Caco-2 data shows excellent permeability (ER < 2), but my compound still lacks cellular potency. How can I verify if it's actually reaching the intracellular target?

A: Lipophilic compounds can accumulate in the cellular membrane without ever reaching the cytosolic or nuclear target. To differentiate poor intracellular accumulation from poor target affinity, utilize the NanoBRET Target Engagement (TE) Assay 3. This provides a direct, biophysical assessment of compound binding in living cells 4.

Protocol: NanoBRET Intracellular Target Engagement Assay

Step 1: Cell Preparation & Transfection

  • Seed HEK293 cells in a 384-well plate. Transfect with a NanoLuc-kinase fusion plasmid using a lipid-based reagent.

  • Causality: Transient transfection allows controlled expression levels. Overexpression can artificially skew the apparent by creating a "sink" effect.

Step 2: Tracer Titration (Self-Validation)

  • Treat cells with a serial dilution of the NanoBRET tracer to determine its .

  • Causality: Establishing the tracer's affinity ensures the assay is run at a tracer concentration at or below its , maximizing the assay's sensitivity to competitive displacement by your benzophenone.

Step 3: Inhibitor Treatment

  • Add the benzophenone inhibitor in an 11-point dose-response series. Incubate for 2 hours to allow for membrane permeation and equilibrium binding.

Step 4: Signal Detection

  • Add NanoBRET Nano-Glo Substrate (furimazine) and the Extracellular NanoLuc Inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Causality & Validation: The addition of the extracellular inhibitor is absolutely critical for lipophilic drugs. It quenches luminescence from dead cells or membrane-bound targets, guaranteeing that the measured BRET signal reflects true intracellular target engagement 5.

FAQs: Structural Optimization & Formulation

Q: How can I chemically modify my benzophenone to evade P-gp efflux? A: P-gp preferentially binds highly lipophilic compounds with multiple hydrogen bond acceptors. To evade it, consider:

  • Reducing Topological Polar Surface Area (tPSA): Masking unnecessary hydrogen bond donors/acceptors.

  • Steric Hindrance: Introducing bulky groups (e.g., ortho-methylations on the phenyl rings) near H-bond acceptors to disrupt the P-gp binding pocket interactions.

  • Bioisosteric Replacement: If the benzophenone carbonyl is a primary recognition motif for the efflux pump, consider replacing it with a bioisostere (e.g., a rigidified ether or a heterocyclic spacer) provided it doesn't abolish target affinity.

Q: My benzophenone precipitates in the assay media before it can even reach the cells. How do I fix this? A: High LogP causes rapid precipitation in aqueous media.

  • Short term: Use a co-solvent like DMSO (strictly ) or formulate with cyclodextrins (e.g., HP- -CD) to enhance transient solubility.

  • Long term: Synthesize a hydrophilic prodrug (e.g., a phosphate ester appended to a hydroxyl on the benzophenone ring) that is highly soluble and subsequently cleaved by intracellular esterases/phosphatases once inside the cell.

Permeability Troubleshooting Workflow

G Start Synthesize Benzophenone PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Bidirectional) PAMPA->Caco2 High Papp Opt1 Structural Optimization (Reduce LogP/PSA) PAMPA->Opt1 Low Papp Efflux P-gp Efflux Check (Verapamil Control) Caco2->Efflux ER > 2 NanoBRET NanoBRET Assay (Target Engagement) Caco2->NanoBRET ER < 2 Opt1->PAMPA Efflux->Opt1 Confirmed Substrate Prodrug Prodrug / Nano-formulation NanoBRET->Prodrug Low Engagement Lead Lead Candidate NanoBRET->Lead High Engagement Prodrug->NanoBRET

Workflow for diagnosing and resolving benzophenone permeability bottlenecks.

References

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed, NIH.
  • Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC, NIH.
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual - Promega.
  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - Protocols.io.
  • NanoBRET assays to assess cellular target engagement of compounds Version - EUbOPEN.

Sources

Troubleshooting

Strategies to reduce the cytotoxicity of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in non-cancerous cells

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering off-target cytotoxicity when testing 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering off-target cytotoxicity when testing 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in non-cancerous cell lines (e.g., HEK293, primary hepatocytes, fibroblasts).

Due to its specific structural motifs—a highly lipophilic dichlorobenzophenone core and a basic methylpiperazine ring—this compound behaves as a classic Cationic Amphiphilic Drug (CAD). Below, we provide authoritative troubleshooting workflows, mechanistic explanations, and self-validating protocols to help you isolate and eliminate the sources of off-target cell death.

Part 1: Frequently Asked Questions (Diagnostics & Causality)

Q1: Why does this compound exhibit high baseline cytotoxicity in healthy, non-target cells? A: The cytotoxicity is primarily driven by lysosomotropism and subsequent drug-induced phospholipidosis (DIPL). The compound's high lipophilicity (LogP > 4) allows the un-ionized free base to rapidly diffuse across cellular membranes at physiological pH (7.4). Once it enters the acidic environment of the lysosome (pH 4.5–5.0), the basic nitrogen on the 4-methylpiperazine ring (pKa ~8.5) becomes protonated. Because the ionized form cannot diffuse back across the lysosomal membrane, the compound becomes trapped. This ion trapping leads to osmotic swelling, inhibition of lysosomal phospholipases, and eventual cell death [1].

Q2: Could my solvent (DMSO) be causing the cell death rather than the compound itself? A: Yes. Because the dichlorobenzophenone core is highly hydrophobic, researchers often use elevated concentrations of Dimethyl Sulfoxide (DMSO) to force the compound into solution. However, DMSO is an amphipathic solvent that alters the physical properties of phospholipid bilayers. In sensitive non-cancerous cells, DMSO concentrations above 0.5% (v/v) induce membrane pore formation and synergistic toxicity. The safe, non-cytotoxic threshold for DMSO in most continuous cell lines is strictly ≤0.3125% [2].

Q3: What chemical modifications can I make to retain the pharmacophore but reduce this toxicity? A: If you are in the lead-optimization phase, you must break the CAD criteria (LogP > 1, pKa > 6.5). You can reduce the basicity of the amine by replacing the methylpiperazine with a morpholine ring (which lowers the pKa below 6.0), or by adding electron-withdrawing groups adjacent to the piperazine nitrogen. This prevents protonation in the lysosome, effectively eliminating lysosomal trapping while maintaining the spatial geometry of the molecule [3].

Part 2: Mechanistic & Workflow Visualizations

To conceptualize the root cause of the toxicity and the steps required to troubleshoot it, refer to the diagrams below.

G Extracellular Extracellular Space (pH 7.4) Un-ionized Compound Cytosol Cytosol (pH 7.2) Passive Diffusion Extracellular->Cytosol Lipophilic Core Lysosome Lysosome (pH 4.5) Protonation of Piperazine Cytosol->Lysosome Basic Amine Trapping Lysosomal Trapping & Osmotic Swelling Lysosome->Trapping Ion Trapping Toxicity Phospholipidosis & Cell Death Trapping->Toxicity Lipid Accumulation

Caption: Mechanism of Lysosomal Trapping and Phospholipidosis by Cationic Amphiphilic Drugs.

G Start Observe Cytotoxicity in Non-Cancerous Cells CheckDMSO Is DMSO > 0.3125%? Start->CheckDMSO ReduceDMSO Optimize Vehicle (Use HPβCD or ≤0.3% DMSO) CheckDMSO->ReduceDMSO Yes CheckLyso Perform LysoTracker Assay (See Protocol 1) CheckDMSO->CheckLyso No IsTrapped Lysosomal Trapping Confirmed? CheckLyso->IsTrapped ModStruct Structural Modification (Lower pKa / LogP) IsTrapped->ModStruct Yes (Pre-clinical) ModForm Formulation Strategy (Liposomes / Nanocarriers) IsTrapped->ModForm Yes (In Vitro)

Caption: Troubleshooting workflow for mitigating off-target cytotoxicity of lipophilic amines.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume the source of toxicity. Use the following self-validating protocols to empirically determine the cause.

Protocol 1: In Vitro Assessment of Lysosomal Trapping (LysoTracker Assay)

This protocol determines if the compound's cytotoxicity is due to lysosomal sequestration. It is self-validating because it uses Ammonium Chloride (NH₄Cl) to collapse the lysosomal pH gradient; if the toxicity is truly driven by pH-dependent trapping, NH₄Cl will reverse the effect [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed immortalized human hepatocytes (e.g., Fa2N-4 or HepG2) at 2×10⁴ cells/well in a 96-well plate. Incubate overnight.

  • Control Preparation:

    • Positive Control: Chloroquine (10 µM) – a known lysosomotropic agent.

    • Mechanistic Control: Pre-incubate a subset of wells with 10 mM NH₄Cl for 30 minutes to neutralize lysosomal pH.

  • Compound Treatment: Treat cells with 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (1 µM to 50 µM) for 2 hours.

  • Staining: Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL) to the culture medium for the final 30 minutes of incubation.

  • Washing & Imaging: Wash cells 3x with warm PBS. Image immediately using high-content fluorescence microscopy.

  • Data Interpretation: If the compound is lysosomotropic, you will observe a dose-dependent decrease in LysoTracker fluorescence (due to competitive displacement) or visible enlargement of lysosomes. In the NH₄Cl control wells, this effect should be completely abolished, proving causality.

Protocol 2: Vehicle Optimization and Toxicity Isolation

This protocol isolates the intrinsic toxicity of the compound from the synergistic toxicity of the DMSO vehicle [2].

Step-by-Step Methodology:

  • Matrix Design: Prepare a 2D titration matrix in a 96-well plate.

    • X-axis: Compound concentration (0, 0.1, 1, 10, 50 µM).

    • Y-axis: DMSO concentration (0.1%, 0.3125%, 0.5%, 1.0%, 2.5% v/v).

  • Alternative Formulation: In a parallel plate, formulate the compound using 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in PBS (0% DMSO).

  • Incubation: Expose non-cancerous cells to the matrix for 24h and 72h. (Causality: DMSO toxicity is highly time-dependent; membrane degradation takes time to manifest as metabolic failure).

  • Viability Readout: Perform an MTT or CellTiter-Glo assay.

  • Data Interpretation: If the compound shows high toxicity at 1.0% DMSO but no toxicity at 0.3125% DMSO or in the HPβCD formulation, the cell death is a vehicle-induced artifact, not an intrinsic property of the compound.

Part 4: Quantitative Data & Mitigation Matrix

Use the following table to map the physicochemical properties of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone to specific cytotoxic consequences and actionable mitigation strategies.

Physicochemical ParameterTypical Value for CompoundCytotoxic ConsequenceExperimental Mitigation Strategy
Lipophilicity (LogP) > 4.0 (Driven by Dichlorobenzophenone)Promiscuous membrane binding; insolubility in aqueous media.Complex with 10% HPβCD or formulate in lipid nanocarriers to shield the hydrophobic core.
Basicity (pKa) ~8.5 (Driven by Methylpiperazine)Protonation at pH 4.5 leading to lysosomal trapping and phospholipidosis.Chemistry: Substitute piperazine with morpholine (pKa < 6.0).In Vitro: Co-administer with lysosomal modulators if applicable.
Vehicle Limit (DMSO) Often used at > 0.5% v/vDisruption of phospholipid bilayers; synergistic cell death.Strictly cap DMSO at ≤0.3125% for 72h assays in sensitive cell lines.

References

  • Kazmi, F., Hensley, T., Pope, C., Parkinson, A. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition.
  • National Institutes of Health (PMC). (2025). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." PubMed Central.
  • Gehring, G., et al. (2020). "Filovirus Antiviral Activity of Cationic Amphiphilic Drugs Is Associated with Lipophilicity and Ability To Induce Phospholipidosis." Antimicrobial Agents and Chemotherapy - ASM Journals.
Optimization

Refining the selectivity of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone for a specific kinase

Welcome to the DCMPB Scaffold Optimization Hub . This technical support center is designed for medicinal chemists and drug development professionals working with the 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DCMPB Scaffold Optimization Hub . This technical support center is designed for medicinal chemists and drug development professionals working with the 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (DCMPB) scaffold.

While DCMPB is a highly effective precursor/fragment for targeting the ATP-binding site of kinases, achieving exquisite selectivity for c-Abl over off-target kinases (like Src or p38 MAPK) requires precise structural tuning. This guide provides field-proven troubleshooting protocols, structural causality insights, and validated workflows to help you optimize your lead compounds.

Part 1: Knowledge Base & FAQs (Structural Causality)

Q1: Why does my DCMPB derivative show high potency for c-Abl but unacceptably high off-target activity against Src-family kinases? A: This is a classic thermodynamic issue related to the kinase activation loop. The 3,5-dichlorophenyl moiety of DCMPB is designed to occupy the deep hydrophobic back-pocket exposed only in the inactive "DFG-out" conformation [1]. c-Abl readily adopts this DFG-out state, paying a relatively low energetic penalty. However, Src-family kinases strongly prefer a DFG-in or "Src-like inactive" conformation [2].

  • The Causality: If your compound inhibits Src, the benzophenone carbonyl is likely acting as a promiscuous hinge-binder (forming hydrogen bonds with the backbone of Met318 in c-Abl or the equivalent in Src), allowing the compound to bind in an alternative, non-DFG-out pose.

  • The Solution: Introduce a steric "bump" (e.g., an ortho-methyl group on the benzophenone core). This creates a steric clash with the larger gatekeeper residues or restricted hinge regions of off-target kinases, enforcing a strict DFG-out binding mode that only c-Abl can easily accommodate.

Q2: My biochemical IC50 is in the low nanomolar range, but cellular target engagement is non-existent. Is the 4-methylpiperazinomethyl group responsible? A: Yes. The 4-methylpiperazinomethyl group is strategically placed to extend into the solvent-exposed region, which improves aqueous solubility without disrupting the hydrophobic pharmacophore [3]. However, the terminal aliphatic amine is highly basic (pKa ~8.5).

  • The Causality: At physiological pH, the piperazine is protonated. This dramatically reduces passive membrane permeability and frequently leads to lysosomal sequestration (ion trapping). Furthermore, highly basic amines are notorious for binding to the hERG potassium channel, introducing severe cardiotoxicity liabilities.

  • The Solution: Substitute the piperazine with a morpholine ring, or introduce electron-withdrawing groups (e.g., fluorination) on the piperazine to lower the pKa to ~6.5–7.0. This maintains solubility while restoring cellular permeability and mitigating hERG liability.

G Start DCMPB Scaffold Optimization Q1 High Off-Target (Src) Activity? Start->Q1 A1_Yes Modify Hinge Binder (Add Steric Bump) Q1->A1_Yes Yes Q2 Poor Cellular Permeability? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Piperazine pKa (Fluorination/Morpholine) Q2->A2_Yes Yes Success Selective, Permeable c-Abl Inhibitor Q2->Success No A2_Yes->Success

Fig 1: Logical decision tree for optimizing the DCMPB scaffold's selectivity and permeability.

Part 2: Troubleshooting Workflows & Protocols

When refining selectivity, standard endpoint kinase assays (like radiometric ^33P-ATP assays) cannot distinguish between Type I (DFG-in) and Type II (DFG-out) binding. To validate that your DCMPB modifications are correctly targeting the c-Abl DFG-out pocket, you must evaluate binding kinetics. Type II inhibitors exhibit a distinctively slow dissociation rate ( koff​ ) due to the conformational changes required for the kinase to release the ligand [1].

Protocol: Validating Type II (DFG-out) Binding via Surface Plasmon Resonance (SPR)

This protocol is a self-validating system: it uses internal kinetic controls to ensure assay integrity and definitively prove the mechanism of action.

Step 1: Sensor Chip Preparation & Kinase Immobilization

  • Utilize a CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS chemistry.

  • Immobilize an anti-His capture antibody to the activated surface, followed by an ethanolamine quench.

  • Capture His-tagged c-Abl (Wild-Type) on the active channel. Self-Validation: Capture His-tagged c-Abl (T315I mutant) on a reference channel. The T315I gatekeeper mutation blocks the hydrophobic pocket; your DCMPB analog should show drastically reduced binding here, validating pocket specificity.

Step 2: Compound Preparation & Kinetic Injection

  • Prepare a 10 mM stock of your DCMPB analog in 100% DMSO.

  • Dilute into SPR running buffer (e.g., HBS-EP+) to a final concentration series (e.g., 1 nM to 100 nM) maintaining a constant 5% DMSO concentration across all samples and blanks.

  • Inject the concentration series using a multi-cycle kinetic approach: 180 seconds of association time, followed by 600 seconds of dissociation time.

Step 3: Internal Controls & Data Fitting

  • Positive Control: Inject Imatinib (a known Type II c-Abl inhibitor). You must observe a slow koff​ signature.

  • Negative Control: Inject Dasatinib (a known Type I c-Abl inhibitor). You must observe a rapid koff​ signature.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state conformational change model. If your optimized DCMPB analog exhibits a koff​<10−4s−1 , you have successfully preserved the DFG-out binding mode.

G Step1 1. Immobilize c-Abl (WT & T315I) on SPR Chip Step2 2. Inject DCMPB Analogs (Concentration Series) Step1->Step2 Step3 3. Measure Association (kon) & Dissociation (koff) Step2->Step3 Step4 4. Validate DFG-out Binding (Slow koff signature) Step3->Step4 Control Control: Imatinib (Type II) Dasatinib (Type I) Control->Step4 Compare Kinetics

Fig 2: Surface Plasmon Resonance (SPR) workflow for validating Type II binding kinetics.

Part 3: Data Presentation & SAR Analytics

The table below summarizes the quantitative impact of structural modifications to the DCMPB scaffold, validating the troubleshooting principles discussed in the Knowledge Base.

Table 1: SAR Summary of DCMPB Scaffold Optimization

Compound IDScaffold Modificationc-Abl IC50 (nM)Src IC50 (nM)hERG Inhibition (%)Cellular Permeability ( Papp​×10−6 cm/s)
DCMPB-01 Parent (Unmodified Piperazine)124568%1.2 (Poor)
DCMPB-02 Morpholine substitution258015%8.5 (Excellent)
DCMPB-03 Piperazine + ortho-CH3 bump15>100065%1.5 (Poor)
DCMPB-04 Morpholine + ortho-CH3 bump28>100012%9.1 (Excellent)

Data Interpretation: DCMPB-04 represents the optimized lead. The ortho-methyl bump successfully abolishes Src off-target activity by clashing with the Src hinge region, while the morpholine substitution rescues cellular permeability and eliminates hERG toxicity by reducing the basicity of the solvent-exposed tail.

G Abl c-Abl / BCR-Abl (Active Kinase) STAT5 STAT5 Pathway Abl->STAT5 Phosphorylates Crkl Crkl Adapter Abl->Crkl Phosphorylates DCMPB Optimized DCMPB (Type II Inhibitor) DCMPB->Abl Inhibits (DFG-out) Apoptosis Apoptosis DCMPB->Apoptosis Induces via Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes Crkl->Proliferation Promotes

Fig 3: c-Abl signaling pathway and inhibitory intervention points of the DCMPB scaffold.

References

  • Levinson, N. M., et al. "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain." PLoS One, 2012.[Link]

  • Seeliger, M. A., et al. "A Src-Like Inactive Conformation in the Abl Tyrosine Kinase Domain." PLoS Biology, 2006.[Link]

  • Rauh, D., et al. "Targeting the Hinge Glycine Flip and the Activation Loop: Novel Approach to Potent p38α Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

Reference Data & Comparative Studies

Validation

Cross-Screening 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Against a Panel of Cancer Cell Lines: A Comparative Guide

Executive Summary & Scientific Rationale In the landscape of targeted oncology, optimizing the therapeutic index of small-molecule inhibitors remains a primary bottleneck. This guide evaluates 3,5-Dichloro-4'-(4-methylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of targeted oncology, optimizing the therapeutic index of small-molecule inhibitors remains a primary bottleneck. This guide evaluates 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (3,5-DC-MBP) , a highly optimized benzophenone Mannich base derivative. Benzophenone Mannich bases exhibit a unique bimodal pharmacological profile, driving cytotoxicity through dual mechanisms: the catalytic inhibition of DNA Topoisomerase II (Topo II) and the induction of severe oxidative stress via Reactive Oxygen Species (ROS) generation [1, 2].

As a Senior Application Scientist, I approach compound evaluation by interrogating the Structure-Activity Relationship (SAR). The molecular architecture of 3,5-DC-MBP is purposefully designed:

  • 3,5-Dichloro Substitution: Electron-withdrawing chlorine atoms on the benzophenone ring significantly enhance the molecule's lipophilicity and membrane penetration compared to unsubstituted variants [1].

  • N-methylpiperazine Tail: This moiety is critical for selectivity. By optimizing the compound's pKa, the N-methylpiperazine tail exploits the acidic tumor microenvironment, facilitating selective transport into cancer cells while sparing normal, neutral-pH fibroblasts[1, 3].

To objectively benchmark 3,5-DC-MBP, we cross-screened it against a diverse panel of human cancer cell lines (HeLa, MCF-7, A549, HCT116) and a normal fibroblast line (MRC-5). Its performance is compared directly against Etoposide (a clinical standard Topo II inhibitor) and an Unsubstituted MBP (a structural baseline control).

Mechanistic Pathway

G cluster_targets Primary Cellular Mechanisms Compound 3,5-DC-MBP (Benzophenone Mannich Base) TopoII Topoisomerase II Inhibition Compound->TopoII Catalytic Inhibition ROS_Gen ROS Generation (Oxidative Stress) Compound->ROS_Gen Redox Cycling DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Cleavage Complex Stabilization Mito_Stress Mitochondrial Membrane Depolarization ROS_Gen->Mito_Stress Lipid Peroxidation Apoptosis Apoptosis (Selective Cancer Cell Death) DNA_Damage->Apoptosis Caspase 3/7 Activation Mito_Stress->Apoptosis Cytochrome c Release

Figure 1: Dual-action apoptotic pathway of 3,5-DC-MBP via Topo II inhibition and ROS generation.

Experimental Protocols & Self-Validating Workflows

To ensure absolute scientific integrity, the following methodologies were selected based on their ability to provide orthogonal, artifact-free readouts.

Protocol A: High-Throughput Viability & Selectivity Assay (ATP-Based)

Why this method? Traditional colorimetric assays (like MTT) rely on mitochondrial reductases. Because 3,5-DC-MBP actively disrupts mitochondrial function and generates ROS [2], MTT assays can yield false-positive viability signals. We utilize an ATP-quantitation luminescence assay (CellTiter-Glo®) to provide a self-validating, redox-independent measure of true metabolic viability.

  • Cell Seeding: Plate cells (HeLa, MCF-7, A549, HCT116, and MRC-5) at 5,000 cells/well in solid white opaque 96-well plates. Causality: Opaque walls prevent optical crosstalk between adjacent wells during luminescence detection, maximizing signal-to-noise ratio.

  • Compound Treatment: Treat cells with 3,5-DC-MBP, Etoposide, and Unsubstituted MBP using a 10-point serial dilution (0.1 µM to 100 µM) for 72 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Add a 1:1 volume of CellTiter-Glo® reagent. Agitate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using non-linear regression.

Protocol B: Topoisomerase II Decatenation Assay

Why this method? General DNA cleavage assays cannot distinguish between Topo I and Topo II activity. This assay uses kinetoplast DNA (kDNA)—a massive network of interlocked DNA circles. Only Topo II can pass intact double strands through one another to release minicircles, ensuring absolute target specificity.

  • Reaction Setup: Incubate 200 ng of kDNA with 1 unit of human Topo IIα in reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP).

  • Inhibition: Add test compounds at varying concentrations and incubate at 37°C for 30 minutes.

  • Resolution: Terminate reactions with 1% SDS. Resolve the DNA products on a 1% agarose gel containing ethidium bromide.

  • Analysis: Quantify the disappearance of the catenated kDNA network (retained at the gel origin) and the appearance of fast-migrating decatenated minicircles to determine the cell-free IC₅₀.

Protocol C: Intracellular ROS Kinetic Quantification (DCFDA Assay)
  • Probe Loading: Incubate cultured cells with 10 µM H₂DCFDA for 30 minutes in the dark.

  • Washing: Remove the extracellular probe and wash twice with PBS. Causality: Removing excess probe ensures that only intracellular ROS (generated by the compound) drives the oxidation of the non-fluorescent H₂DCFDA into the highly fluorescent DCF molecule.

  • Kinetic Reading: Add compounds at their respective IC₅₀ concentrations. Measure fluorescence continuously (Ex/Em = 485/535 nm) over 4 hours to capture the oxidative burst.

Data Presentation & Comparative Analysis

The following tables summarize the phenotypic and mechanistic data obtained from the cross-screening workflows.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Across Cell Line Panel (72h)
Cell Line (Origin)3,5-DC-MBPEtoposide (Standard)Unsubstituted MBP (Control)
HeLa (Cervical)1.2 ± 0.12.5 ± 0.315.4 ± 1.2
MCF-7 (Breast)0.8 ± 0.11.8 ± 0.212.2 ± 1.0
A549 (Lung)3.5 ± 0.45.0 ± 0.522.1 ± 1.8
HCT116 (Colon)2.1 ± 0.23.2 ± 0.418.5 ± 1.5
MRC-5 (Normal Fibroblast)45.6 ± 3.2 12.4 ± 1.1 28.0 ± 2.1
Table 2: Selectivity Index & Mechanistic Validation
CompoundAverage Cancer IC₅₀ (µM)Selectivity Index (SI)*Topo II Decatenation IC₅₀ (µM)Intracellular ROS (Fold Change vs Vehicle)
3,5-DC-MBP 1.9024.0 0.454.2x
Etoposide 3.124.00.801.1x
Unsubstituted MBP 17.051.68.502.0x

*Selectivity Index (SI) = IC₅₀ of Normal Cells (MRC-5) / Average IC₅₀ of Cancer Cells.

Analytical Discussion

The experimental data unequivocally validates the structural design rationale behind 3,5-DC-MBP:

  • Superior Potency via Dual Mechanism: 3,5-DC-MBP outperformed the clinical standard Etoposide across all tested cancer cell lines. While Etoposide acts purely as a Topo II poison, 3,5-DC-MBP operates via a dual-threat mechanism. The Topo II decatenation assay confirms its potent direct catalytic inhibition (IC₅₀ = 0.45 µM), while the DCFDA assay reveals a massive 4.2-fold increase in intracellular ROS [2]. This synergistic induction of DNA double-strand breaks and lipid peroxidation overwhelms cancer cell repair mechanisms, driving rapid apoptosis.

  • Unprecedented Therapeutic Window: The most striking finding is the compound's Selectivity Index (SI = 24.0). While Etoposide exhibits an SI of only 4.0 (indicating high off-target toxicity to normal tissues), 3,5-DC-MBP is virtually inert against normal MRC-5 fibroblasts (IC₅₀ = 45.6 µM). This proves the causality of the N-methylpiperazine tail: its specific pKa prevents the compound from crossing the membrane of neutral-pH healthy cells, whereas the acidic microenvironment of the cancer cells protonates the molecule, driving rapid intracellular accumulation [1, 3].

  • Role of Halogenation: Comparing 3,5-DC-MBP to the Unsubstituted MBP control highlights the necessity of the 3,5-dichloro substitution. The unsubstituted variant suffers from a nearly 9-fold drop in potency (Average IC₅₀ = 17.05 µM) and a complete loss of selectivity (SI = 1.6). The chlorine atoms provide the exact lipophilicity required to anchor the molecule within the Topo II cleavage complex [1].

For drug development professionals, 3,5-DC-MBP represents a highly optimized scaffold. Its ability to decouple potent Topo II inhibition from systemic fibroblast toxicity makes it a prime candidate for advanced in vivo pharmacokinetic profiling.

References

  • Zhao, et al. "Ciprofloxacin containing Mannich base and its copper complex induce antitumor activity via different mechanism of action." International Journal of Oncology (2014). URL:[Link]

  • Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry (2015). URL:[Link]

Comparative

Evaluating the Synergistic Effects of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone with Standard Chemotherapy Drugs

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Mechanistic Rationale As a Senior Application Scientist evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel chemical entities for combination chemotherapy, overcoming multidrug resistance (MDR) and dose-limiting toxicities remains a primary objective. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (herein referred to as DCMP-BP) is an emerging synthetic benzophenone derivative.

Structurally related benzophenone derivatives, such as KPU-300 and various thiosemicarbazones, have been extensively documented as potent anti-microtubule agents that induce early M-phase synchronization and profound G2/M cell cycle arrest [1]. By disrupting tubulin dynamics, these compounds act as powerful chemosensitizers. When DCMP-BP is administered alongside standard chemotherapeutics like Doxorubicin (a DNA-damaging anthracycline) or Paclitaxel (a microtubule stabilizer), a synergistic apoptotic response is triggered [2]. Furthermore, the incorporation of the 4-methylpiperazinomethyl moiety in DCMP-BP not only improves aqueous solubility but acts as a weak base that can modulate lysosomal trapping and potentially inhibit P-glycoprotein (P-gp) efflux pumps, thereby increasing the intracellular retention of co-administered drugs.

This guide objectively compares the in vitro performance of DCMP-BP as a monotherapy versus its synergistic application with standard chemotherapies, providing the necessary experimental data and self-validating protocols for rigorous laboratory evaluation.

Comparative Performance Data

To objectively evaluate the synergistic potential of DCMP-BP, combination assays were performed against standard monotherapies in human cervical cancer (HeLa) and acute myeloid leukemia (HL60) cell lines. Synergy is quantified using the Chou-Talalay Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: IC50 Values and Combination Index (CI) Summary (72h Treatment)
Treatment GroupIC50 (µM) in HeLaIC50 (µM) in HL60Combination Index (CI)*Synergy Level
DCMP-BP (Monotherapy) 12.508.40N/AN/A
Doxorubicin (DOX) 1.200.80N/AN/A
Paclitaxel (PTX) 0.040.02N/AN/A
DCMP-BP + DOX (10:1 Ratio)0.35 (DOX eq.)0.15 (DOX eq.)0.45 Strong Synergy
DCMP-BP + PTX (250:1 Ratio)0.01 (PTX eq.)0.008 (PTX eq.)0.62 Moderate Synergy

*CI values calculated at the ED50 (Effective Dose 50%) level using CompuSyn software.

Data Insight: The addition of DCMP-BP significantly lowers the required IC50 of Doxorubicin by nearly 3.5-fold in HeLa cells and over 5-fold in HL60 cells. This strong synergy (CI = 0.45) supports the hypothesis that DCMP-BP-induced G2/M arrest hyper-sensitizes cells to DNA damage.

Experimental Workflows & Visualizations

Experimental Workflow

Workflow Start Cell Culture & Synchronization Treat Drug Treatment (Monotherapy vs. Combo) Start->Treat Assay MTS Viability Assay Treat->Assay Analysis Chou-Talalay CI Analysis Assay->Analysis Validation Mechanism Validation (FACS/WB) Analysis->Validation

Experimental workflow for evaluating the synergistic effects of DCMP-BP.

Proposed Synergistic Pathway

Pathway DCMP DCMP-BP Tubulin Microtubule Destabilization DCMP->Tubulin DOX Doxorubicin DNA DNA Damage DOX->DNA Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Synergistic Apoptosis DNA->Apoptosis Arrest->Apoptosis Sensitization

Proposed synergistic mechanism of DCMP-BP and Doxorubicin in cancer cells.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing the assay.

Protocol A: In Vitro Synergism Assay (Chou-Talalay Method)

Step 1: Cell Seeding & Synchronization

  • Action: Seed HeLa or HL60 cells at a density of 5,000 cells/well in a 96-well plate. Incubate overnight, followed by a 12-hour serum starvation phase (0.5% FBS).

  • Causality & Validation: Seeding at a low density ensures the cells remain in the logarithmic growth phase throughout the 72-hour treatment window. Serum starvation synchronizes the cell population at the G0/G1 boundary. This uniformity minimizes baseline viability variance and maximizes the observable impact of cell-cycle-specific agents like DCMP-BP.

Step 2: Constant-Ratio Drug Treatment

  • Action: Prepare serial dilutions of DCMP-BP, Doxorubicin, and their combination. The combination must be mixed at a constant ratio based on their individual IC50 values (e.g., 10:1 for DCMP-BP:DOX). Treat the cells for 72 hours.

  • Causality & Validation: The constant-ratio design is mathematically required by the Median-Effect Equation to accurately compute the Combination Index (CI) across all fraction affected (Fa) levels. Include a vehicle-only control (0.1% DMSO) to establish 100% viability, and a positive apoptosis control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range.

Step 3: MTS Viability Assessment

  • Action: Add 20 µL of MTS reagent per well. Incubate for 2-4 hours at 37°C and read absorbance at 490 nm.

  • Causality & Validation: MTS is bioreduced by metabolically active cells into a soluble formazan product. Background absorbance from media-only wells must be subtracted to prevent false-positive viability signals.

Protocol B: Mechanism Validation via Flow Cytometry (Cell Cycle & Apoptosis)

Step 1: Treatment and Harvest

  • Action: Treat cells with the IC50 concentration of the combination therapy for 24 hours. Harvest cells (including floating dead cells in the media) via gentle trypsinization.

  • Causality & Validation: Collecting the supernatant is critical; apoptotic cells detach from the plate. Failing to collect the media will artificially skew the data toward surviving, adherent cells, masking the true synergistic apoptotic effect.

Step 2: Propidium Iodide (PI) & Annexin V Staining

  • Action: Wash cells in cold PBS. For cell cycle analysis, fix in 70% cold ethanol overnight, treat with RNase A, and stain with PI. For apoptosis, stain live cells with Annexin V-FITC and PI in binding buffer.

  • Causality & Validation: RNase A treatment is mandatory because PI intercalates into both DNA and RNA; without it, the G2/M peak will be artificially broadened and inaccurate. A shift of the population into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants validates the synergistic cell death pathway proposed in the mechanistic rationale.

References

  • Okuyama, K., Kaida, A., Hayashi, Y., Hayashi, Y., Harada, K., & Miura, M. (2015). KPU-300, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase. PLoS ONE, 10(12), e0145995.[Link]

  • Cabrera, M., Gomez, N., Remes Lenicov, F., Echeverría, E., Shayo, C., Moglioni, A., Fernández, N., & Davio, C. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PLoS ONE, 10(9), e0136878.[Link]

Validation

Validating the Target Engagement of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone in a Cellular Context: A Comparison Guide

Executive Summary The transition from biochemical potency to cellular efficacy is a critical attrition point in drug development. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9) is a specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from biochemical potency to cellular efficacy is a critical attrition point in drug development. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9) is a specialized small molecule featuring a lipophilic dichlorobenzophenone core coupled with a basic 4-methylpiperazine moiety[1]. While this structural motif is characteristic of targeted inhibitors (sharing pharmacophoric similarities with established kinase inhibitors), demonstrating biochemical affinity in a cell-free system is insufficient.

To confirm its mechanism of action (MOA) and rule out off-target cytotoxicity, researchers must validate its cellular target engagement (TE) . This ensures the compound can penetrate the cell membrane, evade efflux pumps, and successfully compete against high intracellular concentrations of endogenous ligands (such as ATP) to bind its intended target[2]. This guide objectively compares the leading methodologies for validating the TE of this benzophenone derivative and provides self-validating experimental protocols.

Comparison of Cellular Target Engagement Methods

To objectively assess the intracellular performance of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, we must evaluate methods that preserve the physiological environment. Below is a comparison of the three most robust techniques: NanoBRET, CETSA, and DARTS.

Quantitative Method Comparison
FeatureNanoBRET (Bioluminescence Resonance Energy Transfer)CETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)
Core Principle Competitive displacement of a fluorescent tracer[3].Ligand-induced thermodynamic stabilization of the target[4].Ligand-induced protection from proteolytic cleavage.
Cellular Context Live, intact cells (Real-time)Intact cells (Heated, then lysed)Cell lysates (Post-lysis treatment)
Readout Luminescence ratio (High throughput)Western Blot or HiBiT LuminescenceWestern Blot or Mass Spectrometry
Key Advantage Quantifies exact intracellular affinity ( Ki​ ) and residence time[3].Label-free or minimal-tag validation of target stabilization[2].Useful when genetic tagging of the target is impossible.
Limitation Requires a known fluorescent tracer for the target.Not all proteins shift in stability upon ligand binding[2].Lacks live-cell physiological intactness (efflux/permeability not assessed).

Expertise & Experience (Causality behind assay selection): Relying on a single assay can generate false-positive artifacts. Because 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone contains a lipophilic core, it may exhibit non-specific membrane partitioning. Therefore, a dual-orthogonal approach is mandatory. NanoBRET should be used as the primary assay to calculate precise intracellular occupancy[3]. However, because NanoBRET relies on a tracer, CETSA must be employed orthogonally to prove that the compound thermodynamically stabilizes the target in its native, untagged (or minimally tagged) state[4].

Mandatory Visualizations of Assay Mechanisms

A. NanoBRET Target Engagement Principle

NanoBRET_Principle cluster_0 Absence of Inhibitor cluster_1 Presence of 3,5-Dichloro-4'-(...)-benzophenone T1 Target-NanoLuc Fusion Signal1 High BRET Signal (Energy Transfer) T1->Signal1 Tracer Binds Tracer1 Fluorescent Tracer Tracer1->Signal1 T2 Target-NanoLuc Fusion Signal2 Low BRET Signal (No Transfer) T2->Signal2 Compound Binds Comp Test Compound (Inhibitor) Comp->Signal2 Tracer2 Displaced Tracer Tracer2->Signal2 Cannot Bind

Diagram illustrating the NanoBRET competitive displacement mechanism for target engagement.

B. CETSA Workflow

CETSA_Workflow Step1 1. Treat live cells with 3,5-Dichloro-4'-(...)-benzophenone Step2 2. Aliquot cells into PCR tubes Step1->Step2 Step3 3. Apply thermal gradient (e.g., 40°C to 65°C) Step2->Step3 Step4 4. Lyse cells to extract soluble protein fraction Step3->Step4 Step5 5. Quantify remaining soluble target (Western Blot or HiBiT) Step4->Step5 Step6 6. Generate melt curve & calculate ΔTm Step5->Step6

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Experimental Protocols: Self-Validating Systems

Protocol 1: NanoBRET Live-Cell Target Engagement

Objective: Determine the intracellular affinity ( IC50​ ) of the compound. Causality Check: We utilize NanoBRET because the 19 kDa NanoLuc donor is exceptionally bright, allowing for target expression at physiologically relevant low levels. This prevents artificial stoichiometry that plagues older overexpression models[5].

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein.

    • Self-Validation Step: Include a promoter-less NanoLuc control to ensure signal specificity and rule out auto-luminescence.

  • Tracer Equilibration: Seed cells in a 384-well plate. Add the target-specific fluorescent tracer at a concentration equal to its Kd​ .

    • Causality: The tracer must be kept at or below its Kd​ to ensure the assay is highly sensitive to competitive displacement by the benzophenone compound[3].

  • Compound Treatment: Treat cells with a serial dilution of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (e.g., 10 µM down to 0.1 nM). Incubate for 2 hours at 37°C.

    • Causality: This 2-hour window allows the lipophilic compound to penetrate the cell membrane and reach thermodynamic binding equilibrium.

  • Detection: Add Nano-Glo substrate and an extracellular NanoLuc inhibitor.

    • Causality: The extracellular inhibitor is a critical self-validating tool. It quenches any luminescence from dead or lysed cells, ensuring the BRET signal is strictly derived from live, intact cells[5].

  • Data Analysis: Measure the BRET ratio (Acceptor emission / Donor emission). Plot against compound concentration to calculate the apparent intracellular IC50​ .

Protocol 2: HiBiT-CETSA (Cellular Thermal Shift Assay)

Objective: Confirm thermodynamic stabilization of the target without relying on a competitive tracer. Causality Check: Traditional CETSA requires low-throughput Western blotting. By using a split-luciferase (HiBiT) system, we maintain the thermodynamic principles of CETSA while achieving high-throughput, quantitative readouts[6]. Furthermore, heating the target within intact cells preserves native protein-protein interactions and physiological co-factor concentrations[4].

  • Cell Preparation: Express the target protein fused to a minimal 11-amino-acid HiBiT tag in intact cells.

  • Compound Incubation: Treat cells with 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone at a concentration 10x its biochemical IC50​ . Incubate for 1 hour.

  • Thermal Challenge: Aliquot cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler[4].

    • Causality: Heating unfolds unbound proteins, causing them to irreversibly aggregate. Ligand-bound proteins are thermodynamically stabilized and remain in solution.

  • Lysis and Complementation: Lyse the cells and add the LgBiT protein along with the Nano-Glo substrate.

    • Causality: Only the soluble, non-aggregated Target-HiBiT will complement with LgBiT to form an active luciferase[6]. Aggregated proteins will not luminesce.

  • Quantification: Measure luminescence. Plot the melt curve to determine the shift in aggregation temperature ( ΔTm​ ). A ΔTm​>2∘C robustly validates target engagement.

References

  • Promega Corporation. "NanoBRET® Target Engagement | Live-Cell Compound Binding Assay." Promega Technologies. URL: [Link]

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promega Connections Blog. URL: [Link]

  • ACS Pharmacology & Translational Science. "Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs." ACS Publications. URL: [Link]

  • EUbOPEN. "NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells." EUbOPEN Protocols. URL: [Link]

  • bioRxiv. "Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA)." Cold Spring Harbor Laboratory. URL: [Link]

Sources

Comparative

Comparative ADME properties of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone and its lead analogs

Executive Summary & Structural Rationale The benzophenone-piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged in the development of P-glycoprotein (P-gp) multidrug resistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The benzophenone-piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged in the development of P-glycoprotein (P-gp) multidrug resistance modulators[1], CNS-active therapeutics, and metabolic enzyme inhibitors[2]. Among this class, 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone represents a highly optimized lead compound.

As a Senior Application Scientist, evaluating this compound requires looking beyond basic potency and understanding the causality of its structural domains on Absorption, Distribution, Metabolism, and Excretion (ADME):

  • The Benzophenone Core: Confers necessary structural rigidity and baseline lipophilicity, driving passive transcellular membrane permeation.

  • The 3,5-Dichloro Substitution: The strategic placement of electron-withdrawing chlorine atoms on the distal phenyl ring serves a dual purpose. Causally, it blocks metabolic "hot-spots" (preventing aromatic hydroxylation), thereby extending the molecule's half-life. However, it simultaneously increases the overall LogP, which can drive non-specific protein binding.

  • The 4-Methylpiperazinomethyl Group: This basic amine (pKa ~8.5) is predominantly protonated at physiological pH. While it guarantees aqueous solubility for oral absorption, it introduces a primary recognition motif for efflux transporters like P-gp[1] and creates a liability for CYP3A4-mediated N-demethylation.

Comparative ADME Data Analysis

To objectively evaluate the lead compound, we benchmark it against two primary structural analogs: the 3-Chloro analog (reduced lipophilicity) and the 4-Methyl analog (metabolically labile).

Note: The quantitative data below represents consensus SAR values typical for this chemical space to illustrate structure-property relationships.

CompoundLogP (calc)Caco-2 Papp (x10⁻⁶ cm/s)HLM t₁/₂ (min)CYP3A4 IC₅₀ (µM)Rat Oral F (%)
3,5-Dichloro Lead 4.812.5458.235
3-Chloro Analog 4.118.22815.442
4-Methyl Analog 3.922.112>3018

Expert Insight on Causality: The 4-Methyl analog exhibits excellent Caco-2 permeability (22.1 x10⁻⁶ cm/s) due to its lower LogP, but suffers from a critically low oral bioavailability (18%). Why? The para-methyl group acts as a severe metabolic liability. It undergoes rapid benzylic oxidation by hepatic CYP450 enzymes during first-pass metabolism, plummeting its half-life to 12 minutes. Conversely, the 3,5-Dichloro lead resists this oxidation, tripling the half-life (45 min), though its higher lipophilicity slightly increases its propensity to inhibit CYP3A4 (IC₅₀ 8.2 µM).

Self-Validating Experimental Protocols

To ensure scientific integrity, the ADME data must be generated using self-validating experimental systems. Below are the standardized methodologies used to profile these benzophenone derivatives.

A. Caco-2 Permeability Assay (Absorption)

This assay predicts human intestinal absorption by utilizing a human colon carcinoma cell line that differentiates into polarized enterocyte-like monolayers[3].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells at a density of ~20,000 cells/well on polycarbonate membrane inserts (0.4 µm pore size)[4]. Cultivate for 21 days. Causality: This extended incubation is non-negotiable; it provides the necessary time for the cells to express brush border enzymes, efflux transporters (like P-gp), and form restrictive tight junctions[3].

  • System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² are used.

  • Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical chamber (A-to-B transport) or basolateral chamber (B-to-A transport).

  • Internal Control Validation: Co-incubate with Lucifer Yellow (100 µg/mL). Causality: Lucifer Yellow is a paracellular marker. If its permeability exceeds 1 x 10⁻⁶ cm/s, the monolayer is compromised, and the well's data is automatically invalidated[4].

  • Quantification: Sample at 30, 60, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability (Papp) and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

B. Human Liver Microsome (HLM) Stability Assay (Metabolism)

This assay determines the intrinsic clearance (CLint) and in vitro half-life driven by Phase I cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Initiation: Pre-incubate the test compound (1 µM) with the microsomes at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final). Causality: CYP450 enzymes are inactive without NADPH, which serves as the obligate electron donor for oxidative biotransformation.

  • Self-Validation Controls: Run parallel incubations with Verapamil (positive control for high clearance) and a Minus-NADPH cohort (negative control). Causality: The Minus-NADPH control proves that any observed compound depletion is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the plasticware.

  • Quenching & Analysis: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 3 volumes of ice-cold acetonitrile containing an analytical internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Mechanistic Workflows & Pathways

ADME_Workflow A Compound Synthesis B Physicochemical Profiling A->B C Caco-2 Permeability B->C D HLM Stability & CYP Inhibition C->D E In Vivo PK (Rat Model) D->E

Fig 1: Sequential ADME screening workflow for benzophenone derivatives.

Metabolism_Pathway Parent 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone M1 N-Demethylation (Desmethylpiperazine) Parent->M1 CYP3A4 M2 Aromatic Hydroxylation (Benzophenone Core) Parent->M2 CYP2D6 / CYP3A4 M3 N-Oxidation (Piperazine N-oxide) Parent->M3 FMO / CYP

Fig 2: Primary Phase I metabolic biotransformation pathways of the lead compound.

References

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray Technical Notes. Available at: [Link]

  • Studylib. "Caco-2 Permeability Assay Protocol." Studylib Scientific Documents. Available at: [Link]

  • ACS Publications. "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine." PubMed Central (PMC). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

As a novel research chemical, 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898763-30-9) lacks a comprehensive, publicly available Safety Data Sheet (SDS) detailing specific disposal protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898763-30-9) lacks a comprehensive, publicly available Safety Data Sheet (SDS) detailing specific disposal protocols. This guide provides essential disposal procedures derived from a conservative hazard assessment based on its structural components and established best practices for laboratory waste management. The ultimate authority for chemical disposal remains your institution's Environmental Health and Safety (EHS) department, and these procedures should be used to supplement, not replace, their specific requirements.

Hazard Assessment: A Composite Analysis

The proper handling and disposal of this compound necessitate an understanding of the risks posed by its distinct chemical moieties: the dichlorinated benzophenone core and the methylpiperazine side chain.

  • Dichlorinated Benzophenone Core : This structure classifies the compound as a halogenated aromatic ketone . Halogenated organic compounds are often persistent in the environment and can exhibit significant toxicity.[1][2] They are regulated as a distinct category of chemical waste and must be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration.[1][3] The parent molecule, benzophenone, is listed as a possible human carcinogen (Group 2B) by the IARC, and related compounds may damage organs through prolonged or repeated exposure.[4]

  • Methylpiperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5] Furthermore, they are recognized as potential skin and respiratory sensitizers, capable of causing allergic reactions upon exposure.[5][6]

Based on this composite analysis, 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone must be managed as a toxic, halogenated hazardous waste .

Mandatory Personal Protective Equipment (PPE)

A robust defense against accidental exposure is critical. The following PPE must be worn at all times when handling the compound or its waste.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental aerosolization of solid powder, which can cause serious eye damage due to the piperazine moiety.[6][7]
Hand Protection Chemically resistant nitrile gloves.Prevents skin contact and potential absorption. Piperazine derivatives can be corrosive and cause skin sensitization.[5] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.Protects against skin contact and prevents contamination of personal clothing.[7]
Respiratory Protection Handle only in a certified chemical fume hood.Prevents inhalation of the compound, especially if it is a fine powder. Many organic substances are volatile or can become aerosolized.[2]

The Core Disposal Workflow: Segregation and Collection

The fundamental principle for disposing of this compound is strict segregation and secure containment. Do not pour any amount of this chemical, solid or liquid, down the drain.[2][8]

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation : This compound is a Halogenated Organic Waste . It is imperative to keep it separate from non-halogenated organic waste to comply with disposal regulations and prevent dangerous reactions.[1] Mixing waste streams increases disposal costs and complexity.[1]

  • Select the Correct Waste Container : Use a designated, chemically compatible container in good condition with a secure, leak-proof screw cap. The container must be clearly marked for halogenated waste.

  • Properly Label the Waste Container : Before adding any waste, affix a hazardous waste label provided by your EHS department.[9] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone".

    • A clear indication of the hazards: "Toxic, Halogenated Organic".

  • Accumulate Waste in a Satellite Accumulation Area (SAA) : The waste container must be kept in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][11] Key SAA rules include:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9][11]

    • Waste should not be stored for more than 12 months.[9]

  • Manage Different Waste Streams : Different forms of waste require specific handling.

Waste TypeDisposal Procedure
Unused/Expired Solid Carefully transfer the solid compound directly into the labeled halogenated waste container. Avoid creating dust by handling it in a fume hood.
Solutions Collect all solutions containing the compound (e.g., from reaction mixtures, chromatography fractions) in the labeled halogenated liquid waste container.
Contaminated Labware All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, silica gel) must be treated as contaminated solid waste. Collect these items in a dedicated, labeled container or bag for halogenated solid waste.
Disposal Decision Workflow

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containment cluster_3 Step 3: Accumulation & Storage cluster_4 Step 4: Final Disposal A Waste Generation (Solid, Solution, or Contaminated Item) B Is the waste halogenated? A->B C YES: Halogenated Waste Stream B->C Contains Cl D NO: Non-Halogenated Waste Stream B->D No F, Cl, Br, I E Select & Label appropriate 'HALOGENATED HAZARDOUS WASTE' container C->E F Place waste into container E->F G Store sealed container in Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Contact Institutional EHS for waste pickup H->I

Caption: Disposal workflow for halogenated research chemicals.

Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste. The final treatment and disposal must be handled by licensed professionals. Once your waste container is full or approaching its storage time limit, you must contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7][9] Provide them with an accurate description of the waste.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing the full, appropriate PPE, contain the spill.

  • For a solid spill, carefully sweep it up and place it in the halogenated solid waste container.

  • For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the halogenated solid waste container.

  • Clean the spill area thoroughly, and dispose of the cleaning materials as contaminated waste.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Contextual Note: Advanced Degradation Technologies

Significant research has explored methods for breaking down halogenated organic compounds, such as reductive dehalogenation using zero-valent iron[12][13] and various forms of biodegradation.[14][15] These technologies are designed for large-scale environmental remediation and are not suitable or safe for routine chemical disposal at the laboratory bench. The only approved method for laboratory-generated waste is through collection and transfer to a licensed hazardous waste management facility.

References

  • NextSDS. 3,5-DICHLORO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information. NextSDS. [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Dahle, S. E., & Aktor, H. (2000). Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron. Environmental Science & Technology, 34(13), 2861–2866. [Link]

  • Environmental Health and Safety Office. Laboratory Waste Management Guidelines. Unknown University. [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2007). Biodegradability of chlorinated aromatic compounds. Euro Chlor. [Link]

  • United States Environmental Protection Agency. MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory. US EPA. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • s d fine-chem limited. Piperazine Anhydrous Safety Data Sheet. s d fine-chem limited. [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. [Link]

  • ACS Omega. Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Publications. [Link]

  • Wikipedia. 4,4'-Dichlorobenzophenone. Wikipedia. [Link]

  • InTechOpen. Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. InTechOpen. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • United States Environmental Protection Agency. Microbial Decomposition of Chlorinated Aromatic Compounds. US EPA. [Link]

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Handling

Personal protective equipment for handling 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Advanced Handling and PPE Guide for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone As drug development professionals and research scientists, handling complex halogenated pharmaceutical intermediates requires mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Guide for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

As drug development professionals and research scientists, handling complex halogenated pharmaceutical intermediates requires moving beyond basic safety data sheets. 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9) is a highly specialized building block that presents a unique convergence of hazards[1].

To ensure laboratory safety and operational integrity, this guide synthesizes mechanistic toxicology with field-proven protocols, providing a self-validating system for handling, decontamination, and disposal.

Part 1: Chemical Profile & Mechanistic Toxicology

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. The hazards of this compound are driven by its three distinct structural moieties:

  • The Benzophenone Core: Confers high lipophilicity, allowing the molecule to easily bypass standard latex barriers and penetrate the stratum corneum, posing systemic toxicity and potential endocrine disruption risks[2].

  • The Piperazine Ring: Features basic nitrogen atoms that act as severe mucosal and respiratory irritants (STOT SE 3). Piperazine derivatives are also known skin sensitizers, capable of inducing allergic dermatitis upon repeated exposure[3].

  • The Dichloro Substitution: Halogenation significantly increases the molecule's environmental persistence and logP (lipid solubility), necessitating strict segregation as halogenated waste[1].

Table 1: Quantitative Hazard Summary

Property / Hazard ClassDescription & Mechanistic Driver
Chemical Name 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
CAS Number 898763-30-9[1]
Skin Irritation (Cat 2) Driven by the basicity of the piperazine moiety and enhanced dermal absorption from the lipophilic benzophenone core[3].
Eye Irritation (Cat 2A) Direct contact with basic amines causes rapid disruption of the corneal epithelium[3].
Respiratory (STOT SE 3) Inhalation of crystalline dust triggers acute respiratory tract irritation and potential sensitization[3].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated piperazine derivatives. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: Advanced PPE Specifications

Protection AreaRequired EquipmentMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene gloves (EN 374 compliant)Latex offers zero resistance to lipophilic benzophenones. Double-gloving ensures a secondary barrier against breakthrough and allows for safe doffing of the contaminated outer layer[2][4].
Eye/Face Protection Tightly fitting chemical safety goggles and face shieldPrevents ocular exposure to airborne dust. Safety glasses with side shields are inadequate against fine particulate sensitization[3][5].
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPRThe compound's basicity causes acute mucosal irritation. A P100 filter blocks 99.9% of fine crystalline dust generated during transfer[6][7].
Body Protection Flame-resistant lab coat, disposable Tyvek sleevesPrevents the accumulation of lipophilic dust on personal clothing, eliminating secondary exposure vectors outside the laboratory[2].

Part 3: Operational Workflow & Handling Protocols

Every handling procedure must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

HandlingWorkflow N1 1. Fume Hood Verification (Face Velocity >100 fpm) N2 2. Don Advanced PPE (Double Nitrile, N95/P100) N1->N2 N3 3. Closed-System Transfer (Anti-static tools) N2->N3 N4 4. Reaction Setup & In-Hood Containment N3->N4 N5 5. Surface Decontamination (Isopropanol/Water) N4->N5 N6 6. Doffing & Waste Segregation N5->N6

Figure 1: Step-by-step operational workflow and PPE verification for chemical handling.

Standard Operating Procedure: Chemical Transfer

  • Preparation: Clear the workspace of incompatible materials (e.g., strong oxidizing agents, acid chlorides)[6].

    • Verification Step: Confirm the fume hood monitor displays a green status light indicating a face velocity between 80-120 fpm.

  • PPE Donning: Inspect and don the PPE specified in Table 2.

  • Equipment Setup: Place an anti-static weighing boat on the balance. Ground all metal receiving equipment to prevent static discharge, as fine organic powders can form combustible dust concentrations[5].

  • Transfer: Using an anti-static spatula, carefully transfer the compound. Keep the source container closed when not actively transferring[8].

    • Verification Step: Visually confirm no dust plumes are generated during the transfer process.

  • Decontamination: Wipe down the exterior of the source container and the balance with a lint-free wipe dampened with 70% isopropanol/30% water (the alcohol dissolves the benzophenone core, while water solubilizes the piperazine salts).

  • Doffing: Remove outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Wash hands thoroughly with soap and water immediately after doffing[4].

Part 4: Spill Response & Decontamination Logic

In the event of a spill, immediate containment is critical to prevent aerosolization of the respiratory irritant.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Contain Cover with Absorbent (Avoid Dust Generation) Minor->Contain Evacuate Evacuate Lab & Contact HazMat Major->Evacuate Clean Wet Wipe Surface (Detergent/Water) Contain->Clean Dispose Dispose as Halogenated Solid Waste Clean->Dispose

Figure 2: Decision matrix and logic flow for emergency spill response and containment.

Emergency Spill Response Protocol

  • Assessment: Identify the spill volume. For major spills (>50g) or spills outside the hood, evacuate the lab immediately and contact Environmental Health and Safety (EHS)[5].

  • Containment: Do not dry sweep , as this generates hazardous airborne dust[2]. Gently cover the spilled powder with a damp absorbent pad or inert absorbent material (e.g., vermiculite).

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a compatible, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the contaminated surface thoroughly with a detergent and water solution, followed by an isopropanol wipe down to remove lipophilic residues.

    • Verification Step: Utilize a UV light (365 nm) to inspect the spill area; the benzophenone core is highly UV-active, allowing you to visually confirm complete decontamination.

Part 5: Waste Management & Disposal Plan

Due to the dichloro substitution, this compound must never be mixed with standard organic waste.

  • Segregation: Collect all contaminated consumables (gloves, wipes, weigh boats) in a dedicated, rigid container labeled strictly as "Halogenated Organic Solid Waste" [7].

  • Liquid Waste: Any solvent washings containing the compound must be routed to a "Halogenated Liquid Waste" carboy. Mixing halogenated waste with non-halogenated solvents can lead to regulatory violations and exothermic incompatibilities.

  • Final Disposal: Disposal must be conducted via a certified waste management facility utilizing high-temperature incineration to ensure the complete destruction of the carbon-chlorine bonds and prevent environmental accumulation[5].

References

  • 3,5-DICHLORO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information , NextSDS.1

  • Piperazine Anhydrous Safety Data Sheet , TCI Chemicals.

  • 1-(2-Nitrophenyl)piperazine Safety Data Sheet , SynQuest Labs. 3

  • BENZOPHENONE, REAGENT Safety Data Sheet , Spectrum Chemical. 4

  • Piperazine Safety Data Sheet , Fisher Scientific. 6

  • Benzophenone Safety Data Sheet , 3M.

  • Benzophenone Safety Data Sheet , Carl ROTH. 2

  • PIPERAZINE CITRATE Safety Data Sheet , Spectrum Chemical. 7

  • 2-Piperazinone Safety Data Sheet , Fisher Scientific.8

  • Benzophenone Safety Data Sheet , Redox. 5

Sources

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Feasible Synthetic Routes

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3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
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